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Core Science & Biosynthesis

Foundational

Structural Characterization and Pharmacophore Mapping of Phenyl 3,4,5-Trimethoxybenzoate: A Comprehensive Guide

Introduction and Rationale Phenyl 3,4,5-trimethoxybenzoate is a highly versatile chemical entity, widely recognized for its privileged 3,4,5-trimethoxybenzoyl pharmacophore. This structural motif is a cornerstone in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

Phenyl 3,4,5-trimethoxybenzoate is a highly versatile chemical entity, widely recognized for its privileged 3,4,5-trimethoxybenzoyl pharmacophore. This structural motif is a cornerstone in medicinal chemistry, frequently utilized in the rational design of anti-cancer agents (such as combretastatin A-4 analogs) and various piplartine derivatives[1][2]. The development of these molecules relies heavily on the precise structural characterization and 3D conformational mapping of the ester linkage and the electron-rich trimethoxy-substituted aromatic ring. This guide provides an in-depth analysis of its synthesis, spectroscopic validation, and in silico pharmacophore mapping.

Synthesis and Purification: The Self-Validating Protocol

To synthesize phenyl 3,4,5-trimethoxybenzoate, the Schotten-Baumann esterification is the method of choice. The causality behind this selection lies in the reaction's mild conditions; utilizing a non-polar solvent with an organic base prevents the acid-catalyzed cleavage of the sensitive methoxy ethers while driving the equilibrium toward the ester product[1].

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of phenol in anhydrous dichloromethane (DCM). DCM is chosen for its excellent solvation properties and inertness to acyl chlorides.

  • Catalysis & Acid Scavenging: Add 1.5 equivalents of triethylamine (TEA). TEA serves a dual purpose: it acts as a nucleophilic catalyst to form a highly reactive acylammonium intermediate and scavenges the HCl byproduct, preventing reaction stalling and protecting the methoxy groups[1].

  • Acylation: Slowly add 1.0 equivalent of 3,4,5-trimethoxybenzoyl chloride dropwise at 0–5 °C. The low temperature minimizes the competitive hydrolysis of the acyl chloride by any trace ambient moisture.

  • Propagation: Allow the mixture to warm to 25 °C and stir for 5 hours. Monitor via Thin-Layer Chromatography (TLC) to validate the complete consumption of the starting materials[1].

  • Quenching & Extraction: Quench with distilled water to destroy unreacted acyl chloride. Extract the biphasic mixture with ethyl acetate. The organic layer is then washed with brine and dried over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography (Hexane/EtOAc) to yield the pure ester (>90% yield)[1].

Synthesis Start 3,4,5-Trimethoxybenzoyl Chloride + Phenol Base Add Triethylamine (Base/Catalyst) in Dichloromethane Start->Base React Stir at 25°C for 5 hours (Schotten-Baumann) Base->React Quench Quench with H2O Extract with EtOAc React->Quench Purify Dry over MgSO4 Column Chromatography Quench->Purify Product Phenyl 3,4,5-Trimethoxybenzoate (>90% Yield) Purify->Product

Workflow for the Schotten-Baumann synthesis of phenyl 3,4,5-trimethoxybenzoate.

Spectroscopic Characterization: Validating the Molecular Architecture

The structural integrity of phenyl 3,4,5-trimethoxybenzoate must be validated through orthogonal spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of the esterification. The symmetry of the 3,4,5-trimethoxybenzoyl group results in a distinct singlet for the two meta-aromatic protons and two separate singlets for the methoxy protons. This occurs because the chemical environment of the para-methoxy group is distinct from the two meta-methoxy groups[3]. Infrared (IR) spectroscopy confirms the presence of the ester carbonyl, while High-Resolution Mass Spectrometry (HRMS) verifies the exact molecular weight and elemental composition[3][4].

Table 1: NMR Spectral Data Summary
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1H NMR 7.43Singlet (s)2HAromatic H (Trimethoxybenzoate ring)
1H NMR 7.15 - 7.40Multiplet (m)5HAromatic H (Phenyl ring)
1H NMR 3.94Singlet (s)3Hpara-OCH₃
1H NMR 3.92Singlet (s)6Hmeta-OCH₃
13C NMR 164.8Singlet (s)1CEster Carbonyl (C=O)
13C NMR 153.2Singlet (s)2Cmeta-C-OCH₃ (Aromatic)
13C NMR 143.1Singlet (s)1Cpara-C-OCH₃ (Aromatic)
13C NMR 61.0Singlet (s)1Cpara-Methoxy Carbon
13C NMR 56.4Singlet (s)2Cmeta-Methoxy Carbons
Table 2: FT-IR and HRMS Data Summary
TechniqueObserved ValueAssignment / Theoretical Value
FT-IR ~1725 cm⁻¹Ester C=O stretching vibration
FT-IR ~1120 cm⁻¹C-O-C stretching (Methoxy and Ester)
HRMS (EI) m/z 288.0995Calculated for C₁₆H₁₆O₅ [M]⁺: 288.0998

Crystallographic and Conformational Mapping

Understanding the 3D spatial arrangement is critical for predicting target binding. Single-crystal X-ray diffraction (XRD) of 3,4,5-trimethoxybenzoate derivatives typically reveals that the planar aromatic systems are displaced from each other. This displacement minimizes steric hindrance and results in a crystal packing consolidated primarily by van der Waals forces and weak directional hydrogen bonds, rather than classical π-π stacking interactions[5].

The dihedral angle between the phenyl ester ring and the trimethoxybenzoate plane dictates the molecule's conformational flexibility. This flexibility is what allows the pharmacophore to adapt and fit into narrow, hydrophobic biological binding pockets.

In Silico Pharmacophore Mapping and Molecular Dynamics

Advanced structural mapping utilizes Density Functional Theory (DFT) to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A narrow HOMO-LUMO energy gap in trimethoxybenzoate conjugates indicates high chemical reactivity and efficient intramolecular charge transfer, which is a hallmark of bioactive small molecules[6][7].

Furthermore, Molecular Electrostatic Potential (MEP) mapping identifies the oxygen atoms of the methoxy groups and the ester carbonyl as primary hydrogen-bond acceptors (nucleophilic zones). Conversely, the aromatic rings serve as hydrophobic interaction sites[6]. This pharmacophore profile is highly predictive of the molecule's binding affinity to specific biological targets, such as the colchicine binding site on tubulin (inhibiting polymerization) or the CRM1 receptor (implicated in cancer cell apoptosis)[1][2].

Pharmacophore Core Phenyl 3,4,5-Trimethoxybenzoate Sub1 3,4,5-Trimethoxy Group (H-Bond Acceptors) Core->Sub1 Sub2 Ester Linkage (Dipole Interaction) Core->Sub2 Sub3 Phenyl Ring (π-π Stacking / Hydrophobic) Core->Sub3 Target1 Tubulin Colchicine Site (Inhibition of Polymerization) Sub1->Target1 Target2 CRM1 Receptor (Apoptosis Induction) Sub1->Target2 Sub2->Target2 Sub3->Target1

Pharmacophore mapping and biological target interactions of the scaffold.

References

  • Molecular Modeling and In Vitro Evaluation of Piplartine Analogs against Oral Squamous Cell Carcinoma. PMC.[Link]

  • Iridium(I)-Catalyzed Hydration/Esterification of 2-Alkynylphenols and Carboxylic Acids. The Royal Society of Chemistry.[Link]

  • Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. ResearchGate.[Link]

  • Spectroscopic Investigations and DFT Studies of Synthesized 4-Acetamidophenyl 3,4,5-Trimethoxybenzoate and 4-acetyl phenyl 3,4,5-trimethoxybenzoate a Novel Conjugate of Gallic Acid. ResearchGate.[Link]

  • Spectroscopic Investigations and DFT Studies... Bentham Science Publishers.[Link]

Sources

Exploratory

Phenyl 3,4,5-trimethoxybenzoate physicochemical properties and aqueous solubility

Comprehensive Physicochemical Profiling and Solubility Dynamics of Phenyl 3,4,5-Trimethoxybenzoate Executive Summary Phenyl 3,4,5-trimethoxybenzoate is a highly specialized biaryl ester that bridges synthetic organic che...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Physicochemical Profiling and Solubility Dynamics of Phenyl 3,4,5-Trimethoxybenzoate

Executive Summary

Phenyl 3,4,5-trimethoxybenzoate is a highly specialized biaryl ester that bridges synthetic organic chemistry and targeted oncology. As a structural analog to potent antitubulin agents like phenstatin and combretastatin A-4 (CA-4), it serves as a critical scaffold in drug discovery[1]. This technical guide provides an in-depth analysis of its physicochemical properties, thermodynamic solubility, synthetic methodologies, and pharmacological mechanisms, designed for researchers optimizing formulation and synthesis workflows.

Structural Identity and Physicochemical Properties

Phenyl 3,4,5-trimethoxybenzoate (CAS: 115967-47-0) features a highly oxygenated A-ring (trimethoxyphenyl) and an unsubstituted B-ring (phenyl) connected via an ester linkage[2]. This linkage is not merely a structural bridge; it dictates the dihedral angle between the two aromatic systems, which is an absolute requirement for proper orientation within biological target receptors[3].

Table 1: Quantitative Physicochemical Profile

Property Value Causality / Significance
Molecular Formula C16H16O5 Defines the baseline atomic composition[2].
Molecular Weight 288.29 g/mol Falls well within Lipinski’s Rule of 5 for optimal oral bioavailability[2].
CAS Number 115967-47-0 Primary registry identifier[2].
Melting Point 104–105 °C Indicates moderate-to-high crystal lattice energy due to planar aromatic stacking[3].
H-Bond Donors 0 Increases lipophilicity and limits aqueous solvation capacity.

| H-Bond Acceptors | 5 | Provided by the ester and methoxy oxygens; crucial for receptor anchoring[2]. |

Thermodynamic Aqueous Solubility and Lipophilicity

The aqueous solubility of Phenyl 3,4,5-trimethoxybenzoate is inherently poor. While the three methoxy groups offer localized dipole moments, they are insufficient to overcome the hydrophobic hydration penalty imposed by the dual aromatic rings.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method) Expert Insight: We utilize the shake-flask method rather than DMSO solvent-shift kinetic assays. Kinetic assays often cause transient supersaturation, leading to artificially inflated solubility data. The shake-flask method ensures the measurement reflects the true thermodynamic equilibrium of the crystal lattice in water.

  • Preparation : Add an excess of Phenyl 3,4,5-trimethoxybenzoate solid (approx. 5 mg) to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. (Causality: Glass is mandatory to prevent the non-specific binding of this highly lipophilic compound to plastic surfaces).

  • Equilibration : Agitate the suspension on an orbital shaker at 37 °C for 48 hours. (Causality: 48 hours guarantees complete thermodynamic equilibrium between the solid and solute phases).

  • Phase Separation : Centrifuge the mixture at 15,000 × g for 15 minutes to pellet the undissolved solid, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification : Dilute the filtrate 1:1 with acetonitrile (to prevent precipitation) and analyze via HPLC-UV at 254 nm.

  • System Validation : Ensure peak purity using a Diode Array Detector (DAD) to confirm that the ester has not hydrolyzed into 3,4,5-trimethoxybenzoic acid and phenol during the 48-hour incubation.

Chemical Synthesis Protocol

The synthesis of Phenyl 3,4,5-trimethoxybenzoate is most efficiently achieved via nucleophilic acyl substitution, reacting 3,4,5-trimethoxybenzoyl chloride with phenol[3].

Protocol: Esterification Workflow

  • Reagent Solubilization : Dissolve 2.0 mmol of phenol in 25 mL of anhydrous dichloromethane (DCM). (Causality: Moisture will competitively hydrolyze the highly reactive acid chloride into the unreactive carboxylic acid. DCM readily solubilizes both aromatic precursors).

  • Acid Scavenging : Add 2.5 mmol of Triethylamine (TEA) to the solution and cool to 0 °C in an ice bath. (Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct. This drives the equilibrium forward and prevents acid-catalyzed side reactions).

  • Acylation : Slowly add 2.0 mmol of 3,4,5-trimethoxybenzoyl chloride dropwise. The ice bath controls the exothermic nature of the acyl substitution.

  • Reaction Propagation : Remove the ice bath and stir at room temperature for 4 hours.

  • Workup & Validation : Quench with saturated NaHCO3 to neutralize excess acid. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Self-Validation : Run a TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the phenol spot and emergence of a higher Rf spot confirms conversion.

  • Purification : Purify the crude product via silica gel flash chromatography to yield the pure ester (typically ~90% yield)[3].

Synthesis A 3,4,5-Trimethoxybenzoyl Chloride C DCM + TEA (0°C to RT) A->C B Phenol B->C D Crude Ester Intermediate C->D Nucleophilic Acyl Substitution E Silica Gel Chromatography D->E Remove HCl salt & unreacted phenol F Phenyl 3,4,5- trimethoxybenzoate E->F Pure Product (Yield ~90%)

Fig 1. Synthetic workflow of Phenyl 3,4,5-trimethoxybenzoate via nucleophilic acyl substitution.

Pharmacological Relevance: Tubulin Polymerization Inhibition

Phenyl 3,4,5-trimethoxybenzoate is a heavily researched structural analog of phenstatin[1]. It is also utilized as a core structural motif in the design of hybrid anti-inflammatory agents targeting COX-2[4].

Mechanism of Action (SAR Causality): The 3,4,5-trimethoxyphenyl moiety (Ring A) is an established pharmacophore that binds with high affinity to the hydrophobic pocket of the colchicine binding site on β-tubulin[1]. The ester linkage provides the necessary spatial geometry, mimicking the carbonyl bridge in phenstatin. By binding to β-tubulin, the compound sterically hinders the addition of new tubulin heterodimers, shifting the dynamic equilibrium toward microtubule depolymerization. This disruption arrests the cell cycle in the G2/M phase, ultimately triggering apoptosis in rapidly dividing malignant cells.

Mechanism A Phenyl 3,4,5-trimethoxybenzoate B Colchicine Binding Site (β-Tubulin) A->B Hydrophobic Interaction (Trimethoxyphenyl ring) C Steric Blockade of Tubulin Heterodimers B->C D Inhibition of Microtubule Polymerization C->D Depletes dynamic microtubule mass E G2/M Phase Cell Cycle Arrest D->E F Apoptosis in Malignant Cells E->F

Fig 2. Pharmacological mechanism of tubulin polymerization inhibition and subsequent apoptosis.

References[5] "Phenyl 3,4,5-Trimethoxybenzoate | Research Chemical", Benchchem, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERQwLgivrMexLxW-SFSdZQ01rS8CayYVvk0IK8KmIC_tOhCTuoJhw6PQFGxEgk_VNdMBAUSI5vq9bc67kqlygFHP1VXLAN62Af3s0ffmyJ7__d3rZr3fkL3MT5PwvawpyV1ysk[2] "7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl 3,4,5-trimethoxybenzoate", Guidechem, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErQB9rjm1G2ASePTmLhvZEbQE6nJ0CZMcWhGezz9DUpAX-FHJiSohDfyakCkdTp0kgzOZQiSxENt0SfWtpACM9Rt7RqtnvRX0Jd4gZDMtarsJk3FRV7bRnLEVWGWWQfY-0umbQdWp6sUvzaOt6fP3ORqy5yz5hiJeh0J6tnfpSgYEVqzFRtowJgHE1fnipHsU=[3] "SYNTHESIS AND BIOLOGICAL EVALUATION OF BIARYL ANALOGS OF ANTITUBULIN COMPOUNDS", Semantic Scholar, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0dQHbutM3daJWUS-STosQlehHCUAutThhLysOzegYLwYDrrRdeRR1R1729gC18ajqqvSeSpIDxWn743r1wgMzk91OE-E-NHfav2RZoMwpXTes38KK01pCpIwmldolhuSksgRBV8od-OUahR8GsGGJlOYWzMWvBA_T9TiY0vz90wnG-cSmXcnUTA==[1] "SYNTHESIS AND BIOLOGICAL EVALUATION OF BIARYL ANALOGS OF ANTITUBULIN COMPOUNDS", Semantic Scholar, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx3N1Rn5MU2-f_u_mRWznAOyRZpejH5MQSMPHnYROa41Qdde454iezFJql9z36ggwKCuySlXANbERCYzKkkhdVR_PAot_H5MijFnOa3ke2GN7xkRoxMt7IEGA_gBQH0V0wPX2fNBoBcE1qHQJ3mJnHAPGqOtcB3o3oMmcAcHnTCEkLT2fF0dnreg==[4] "Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production", MDPI, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKDia7xkNTVbMV7DZU13iRLBBphKVTfmOUzvZUUUPxym5DXWesLuJ8ITwGQMFH9Spk2-kz3TfcFoejWf2UwHWUrpgq2Qeoo6n5P8egEXLRH6TzUyWwl1ime5Wqg-ClmYNrjQ==

Sources

Foundational

Receptor Binding Affinity of Phenyl 3,4,5-Trimethoxybenzoate: A Technical Guide to Pharmacodynamics and Target Specificity

Executive Summary The phenyl 3,4,5-trimethoxybenzoate scaffold represents a highly versatile and tunable pharmacophore in modern medicinal chemistry. Characterized by the unique steric bulk and multiple hydrogen-bond acc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The phenyl 3,4,5-trimethoxybenzoate scaffold represents a highly versatile and tunable pharmacophore in modern medicinal chemistry. Characterized by the unique steric bulk and multiple hydrogen-bond acceptors of its three methoxy groups, combined with the π−π stacking capabilities of the phenyl ring, this amphiphilic ester excels at anchoring into deep hydrophobic receptor pockets. Recent computational and biophysical advancements have elucidated its potent binding affinity to critical therapeutic targets, most notably Estrogen Receptor Alpha (ERα) and Cyclooxygenase-2 (COX-2), as well as its capacity to modulate membrane-bound receptors via lipid raft perturbation. This whitepaper provides an in-depth mechanistic analysis and outlines field-proven, self-validating protocols for quantifying these receptor interactions.

Mechanistic Basis of Receptor Binding

Estrogen Receptor Alpha (ERα) Antagonism

In the pursuit of novel antineoplastic agents, natural phenolic-3,4,5-trimethoxybenzoates (derivatives where the phenyl ring is substituted with moieties like sesamol, thymol, or carvacrol) have emerged as potent ERα antagonists[1]. The 3,4,5-trimethoxybenzoyl moiety acts as a critical hydrophobic anchor within the ligand-binding domain (LBD) of ERα. The methoxy oxygens serve as localized hydrogen bond acceptors, stabilizing the ligand-receptor complex and inducing a conformational shift that prevents receptor dimerization. Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations have recorded highly favorable free energy values for these interactions, ranging from -131.6 to -151.3 kJ/mol, indicating exceptional target stability[1].

Cyclooxygenase-2 (COX-2) Selectivity

Beyond oncology, the phenyl 3,4,5-trimethoxybenzoate architecture is leveraged for targeted anti-inflammatory therapeutics. When hybridized with phthalimide derivatives, the scaffold exhibits highly selective binding to the COX-2 active site over COX-1[2]. The 3,4,5-trimethoxyphenyl domain establishes essential hydrophobic contacts and hydrogen bonds with key residues—specifically Arg120, Tyr355, and Ser530—conferring a predicted thermodynamic selectivity ( ΔGCOX−2​ vs. ΔGCOX−1​ ) of -1.4 to -2.8 kcal/mol[2]. This targeted affinity effectively inhibits Prostaglandin E2 (PGE2) production without the gastrointestinal toxicity associated with COX-1 blockade.

Lipid Raft and Membrane Modulation

Because of its amphiphilic nature, the 3,4,5-trimethoxybenzoate ester readily partitions into anionic phospholipid membranes. Biophysical studies on related 3,4,5-trimethoxybenzoates (such as TMBC) demonstrate that insertion into the lipid bilayer alters lateral pressure profiles and shifts the gel-to-liquid crystalline phase transition temperature[3]. This membrane perturbation disrupts lipid raft microdomains, indirectly blocking the activation of membrane-bound tyrosine kinase receptors like EGFR and c-Met[3].

Quantitative Binding Summary

Table 1: Binding Affinities and Free Energies of 3,4,5-Trimethoxybenzoate Derivatives

Compound DerivativeTarget ReceptorBinding Affinity / Free EnergyKey Interacting ResiduesSource
Sesamol-3,4,5-trimethoxybenzoateERα-151.377 kJ/mol (MM/PBSA)LBD hydrophobic pocket
Thymol-3,4,5-trimethoxybenzoateERα-137.344 kJ/mol (MM/PBSA)LBD hydrophobic pocket
Phthalimide-phenyl-3,4,5-TMBCOX-2 ΔG selectivity: -2.8 kcal/molArg120, Tyr355, Ser530
TMBCLipid BilayerPhase transition modulationPhospholipid headgroups

Pathway Visualizations

ERalpha_Pathway Ligand Phenyl 3,4,5-Trimethoxybenzoate ERa Estrogen Receptor Alpha (ERα) Ligand->ERa Binds to LBD Complex Stable Ligand-Receptor Complex ERa->Complex Conformational Shift Inhibition Inhibition of ERα Dimerization Complex->Inhibition Antagonistic Action Apoptosis Downregulation of Target Genes Inhibition->Apoptosis Coregulator Blockade

ERα signaling inhibition pathway by phenyl 3,4,5-trimethoxybenzoate derivatives.

Experimental Methodologies for Binding Validation

To rigorously validate the receptor binding affinity of phenyl 3,4,5-trimethoxybenzoate, researchers must employ orthogonal techniques. Relying solely on static in silico docking is insufficient; a self-validating workflow combining computational thermodynamics and real-time biophysical kinetics is required.

Protocol 1: In Silico MM/PBSA Free Energy Calculation

Causality & Rationale: Standard molecular docking fails to account for solvent effects and receptor flexibility. MM/PBSA incorporates solvation energy—an absolute necessity for amphiphilic molecules like trimethoxybenzoates that displace water molecules upon entering hydrophobic pockets[1].

  • System Preparation: Retrieve the high-resolution crystal structure of the target receptor (e.g., ERα LBD, PDB ID: 3ERT). Protonate the structure at physiological pH (7.4) using tools like H++ to ensure accurate electrostatic mapping.

  • Molecular Dynamics (MD) Simulation: Parameterize the receptor using the AMBER99SB force field and the ligand using the General AMBER Force Field (GAFF). Solvate the complex in a TIP3P water box and neutralize with NaCl. Run a 100 ns production MD simulation under NPT ensemble conditions (300 K, 1 bar).

  • Self-Validation Check (Equilibration): Monitor the Root Mean Square Deviation (RMSD) of the protein backbone. Do not proceed to energy extraction until the RMSD plateaus (typically after 20-30 ns), confirming system equilibration.

  • Thermodynamic Extraction: Extract snapshots every 10 ps from the final 20 ns of the stable trajectory. Calculate the binding free energy ( ΔGbind​ ) using the g_mmpbsa tool, aggregating van der Waals, electrostatic, polar solvation, and non-polar solvation energies.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Rationale: SPR provides real-time, label-free quantification of association ( ka​ ) and dissociation ( kd​ ) rates. The transient, multi-point hydrophobic interactions of the trimethoxy groups necessitate dynamic kinetic profiling rather than simple endpoint IC50 assays.

  • Sensor Chip Preparation: Utilize a CM5 (carboxymethylated dextran) sensor chip. Activate the surface via standard EDC/NHS chemistry and immobilize purified recombinant ERα to a target level of ~5000 Response Units (RU). Block remaining reactive groups with 1M ethanolamine.

  • Analyte Preparation & Solvent Correction: Dissolve phenyl 3,4,5-trimethoxybenzoate in 100% DMSO, then dilute into running buffer (PBS-P+ with 0.05% Surfactant P20) to achieve a final DMSO concentration of exactly 5%. Crucial Step: Because DMSO alters the bulk refractive index, prepare a 4.5% to 5.5% DMSO calibration curve to correct solvent-induced baseline shifts.

  • Self-Validation Control: Before testing the novel derivative, inject a known ERα antagonist (e.g., Tamoxifen) as a positive control. If the KD​ of Tamoxifen deviates from literature values (~1-5 nM), discard the chip and re-optimize immobilization.

  • Kinetic Injection: Inject a concentration series of the analyte (0.1 µM to 10 µM) over the active and reference flow cells at 30 µL/min for 120 seconds (association phase), followed by 300 seconds of buffer flow (dissociation phase).

  • Data Analysis: Subtract the reference flow cell and solvent correction data. Fit the resulting sensograms to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​=kd​/ka​ ).

SPR_Workflow Immobilization 1. Target Immobilization Injection 2. Analyte Injection Immobilization->Injection Kinetics 3. Kinetic Profiling Injection->Kinetics Validation 4. Self-Validation Kinetics->Validation Analysis 5. KD Calculation Validation->Analysis

Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetic analysis.

Conclusion

The phenyl 3,4,5-trimethoxybenzoate scaffold is a highly tunable structural motif. Its robust binding affinity to nuclear receptors like ERα and membrane-associated enzymes like COX-2—driven by the unique electronic and steric properties of the trimethoxy configuration—positions it as a premier candidate for next-generation antineoplastic and anti-inflammatory drug development. By employing rigorous, self-validating methodologies like MM/PBSA and SPR, researchers can accurately map its pharmacodynamic profile and optimize its therapeutic index.

References

  • Ritmaleni, R., et al. "Computational investigation of natural phenolic-3,4,5-trimethoxybenzoates as potential anticancer agent targeting estrogen receptor alpha." Computers in Biology and Medicine, Jan 2026. URL:[Link]

  • Aranda, E., et al. "3,4,5-Trimethoxybenzoate of Catechin, an Anticarcinogenic Semisynthetic Catechin, Modulates the Physical Properties of Anionic Phospholipid Membranes." Molecules, May 2022. URL:[Link]

  • "Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production." ResearchGate, Jan 2026. URL:[Link]

Sources

Exploratory

Discovery, Isolation, and Characterization of Bioactive Trimethoxybenzoate Esters: A Senior Application Scientist's Field Guide

An In-Depth Technical Guide for Drug Development Professionals Preamble: The Strategic Value of Trimethoxybenzoate Esters in Modern Drug Discovery In the landscape of medicinal chemistry, the gallic acid scaffold and its...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Preamble: The Strategic Value of Trimethoxybenzoate Esters in Modern Drug Discovery

In the landscape of medicinal chemistry, the gallic acid scaffold and its derivatives represent a cornerstone of natural product-based drug discovery.[1][2] Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic compound celebrated for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antineoplastic properties.[3][4][5] Its therapeutic potential is often amplified through structural modification, leading to derivatives with enhanced potency, stability, and bioavailability.

Among these derivatives, trimethoxybenzoate esters have emerged as a particularly promising class. These molecules, where the hydroxyl groups of gallic acid are methylated and the carboxylic acid is esterified, serve as crucial intermediates in the synthesis of pharmaceuticals like the antibacterial synergist trimethoprim and the gastrointestinal drug trimebutine.[6][7] Natural and synthetic trimethoxybenzoate esters have demonstrated significant bioactivities, including anticancer, antiviral, and anti-inflammatory effects.[8][9][10]

This guide provides a comprehensive, technically-grounded framework for the discovery and isolation of novel bioactive trimethoxybenzoate esters. Moving beyond a simple recitation of methods, this document elucidates the strategic rationale behind key experimental decisions, offering field-proven insights to navigate the complexities of natural product chemistry, from initial screening to final structural confirmation.

Part 1: Discovery Strategies for Novel Bioactive Esters

The discovery phase is a systematic hunt for biological activity within complex chemical mixtures. The choice of strategy is dictated by the research hypothesis, available resources, and the target therapeutic area.

Sourcing: Natural vs. Synthetic Libraries

Trimethoxybenzoate esters can be sourced from both natural origins and synthetic efforts. Methyl 3,4,5-trimethoxybenzoate, for instance, has been identified in plants such as Eucalyptus pulverulenta and Punica granatum.[11] However, nature often provides the precursor, gallic acid, in abundance, making semi-synthesis a highly efficient route.[1][4]

  • Natural Product Exploration: The process begins with the collection and extraction of plant material known to be rich in phenolic compounds.[12] The rationale here is that plants producing high levels of gallic acid or its derivatives are evolutionarily primed to generate structurally related compounds with potent bioactivities.

  • Synthetic Derivatization: A more targeted approach involves the chemical synthesis of novel esters. Starting with commercially available 3,4,5-trimethoxybenzoyl chloride, a diverse library of esters can be generated by reacting it with various natural or synthetic alcohols.[10] This allows for systematic structure-activity relationship (SAR) studies.

Bioactivity Screening: From High-Throughput to Effect-Directed Analysis

Screening is the critical step where bioactivity is first detected. Modern approaches prioritize efficiency and biological relevance over traditional, slow methods.

Innovative Screening Workflows:

Recent advances have moved towards more holistic screening methods that identify bioactive compounds directly from complex mixtures, minimizing the laborious process of isolating every single component.[13]

  • Deuterium Adduct Bioactivity Screening (DABS): This workflow involves growing a natural product-producing organism (e.g., a plant or microbe) in the presence of deuterated water (D₂O) to isotopically label its entire metabolome. The labeled extract is then incubated with a target cell line (e.g., cancer cells). After washing away non-binders, the compounds that remain tightly bound to the cells are extracted and analyzed by LC-MS. The unique isotopic signature of the deuterated compounds makes them easily detectable, rapidly identifying metabolites with high affinity for cellular targets.[14][15]

  • Bioaffinity-Based Screening: These methods leverage the specific interaction between a bioactive compound and its biological target (e.g., an enzyme or receptor).[16] Techniques like affinity chromatography, where the target protein is immobilized on a solid support, can "fish out" active compounds from a crude extract. The bound molecules are then eluted and identified.[16]

The causality behind choosing these methods lies in their efficiency. They bypass the need for exhaustive fractionation by focusing only on the molecules that interact with a biological system, thus accelerating the discovery of lead compounds.[16]

Part 2: A Validated Workflow for Isolation and Purification

Once a "hit" is identified in a crude extract, the primary objective shifts to isolating the active compound in its pure form. This is a multi-step process reliant on the principles of chromatography. The trustworthiness of the final compound's bioactivity data is directly dependent on its purity, making this stage paramount.

Workflow Overview: From Crude Extract to Pure Isolate

The following diagram illustrates a standard, field-proven workflow for the purification of a target trimethoxybenzoate ester from a plant extract.

G cluster_0 Extraction & Initial Cleanup cluster_1 Chromatographic Separation S Source Material (e.g., Dried Plant Powder) E Solvent Extraction (e.g., Methanol/Ethanol) S->E F Filtration & Concentration (Rotary Evaporation) E->F C Crude Extract F->C CC Column Chromatography (Silica Gel, Gradient Elution) C->CC TLC TLC Monitoring CC->TLC Fr Collected Fractions CC->Fr HPLC Semi-Preparative HPLC (Reversed-Phase C18) Fr->HPLC P Pure Compound HPLC->P

Caption: High-level workflow for the isolation of bioactive esters.

Step-by-Step Protocol: Extraction

The goal of extraction is to efficiently transfer the target compounds from the solid plant matrix into a liquid solvent.

Protocol: Maceration Extraction

  • Preparation: Weigh 100 g of air-dried and powdered plant material.

  • Maceration: Place the powder in a large conical flask and add 1 L of 80% methanol. The use of a polar solvent like methanol is justified by the polarity of most phenolic compounds.

  • Incubation: Seal the flask and keep it at room temperature for 72 hours with occasional shaking. This extended period allows for thorough leaching of the metabolites.[17]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the process two more times with the remaining plant residue to ensure exhaustive extraction.

  • Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to prevent degradation of thermolabile compounds. The resulting viscous material is the crude extract.

Step-by-Step Protocol: Chromatographic Purification

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[18] A multi-stage approach is essential for achieving high purity.

Protocol: Two-Stage Chromatographic Purification

Stage 1: Silica Gel Column Chromatography (CC)

  • Rationale: This initial step provides a coarse separation of the complex crude extract into simpler fractions based on polarity.[19]

  • Column Packing: Prepare a slurry of silica gel 60 (70-230 mesh) in n-hexane and carefully pack it into a glass column. The choice of silica, a polar stationary phase, is standard for separating moderately polar compounds.

  • Sample Loading: Adsorb the crude extract (e.g., 5 g) onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.

  • Elution: Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 80:20 v/v). This gradient elution ensures that compounds are eluted in order of increasing polarity. Esters, being less polar than their corresponding carboxylic acids, will typically elute earlier.[19]

  • Fraction Collection & Monitoring: Collect fractions (e.g., 20 mL each) and monitor their composition using Thin-Layer Chromatography (TLC).[20] Spot each fraction on a silica TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize spots under UV light (254 nm). Combine fractions that show a similar TLC profile.

Stage 2: Semi-Preparative High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC offers significantly higher resolution than CC and is used to purify the target compound from the enriched fractions obtained in Stage 1.[21][22] A reversed-phase C18 column is chosen, where the stationary phase is nonpolar, providing an orthogonal separation mechanism to the normal-phase silica column.

  • System Preparation: Use a semi-preparative HPLC system equipped with a C18 column (e.g., 10 mm x 250 mm, 5 µm particle size) and a UV-Vis detector set to an appropriate wavelength (e.g., 270 nm) for detecting the aromatic ring of the benzoate ester.

  • Mobile Phase: Prepare an isocratic or gradient mobile phase. A common starting point is a mixture of acetonitrile (Solvent B) and water (Solvent A), both containing 0.1% formic acid to improve peak shape. For example, an isocratic elution with 60% B might be effective.

  • Injection and Fractionation: Dissolve the semi-purified fraction from CC in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it onto the column. Collect the peak corresponding to the target compound as it elutes.

  • Purity Check: Re-analyze a small portion of the collected fraction using analytical HPLC to confirm its purity (ideally >95%).

ParameterColumn ChromatographySemi-Preparative HPLC
Stationary Phase Silica Gel (Polar)C18 (Non-polar)
Mobile Phase Hexane/Ethyl Acetate (Non-polar)Acetonitrile/Water (Polar)
Principle Normal-PhaseReversed-Phase
Resolution Low to MediumHigh
Primary Use Crude FractionationFinal Purification

Part 3: Structural Elucidation and Confirmation

Once a compound is isolated with high purity, its chemical structure must be unequivocally determined. This is achieved by combining data from several spectroscopic techniques. The self-validating nature of this process comes from the requirement that all collected data must converge to support a single, unambiguous structure.

Structural Elucidation Workflow

G cluster_spectroscopy Spectroscopic Analysis P Pure Isolate (>95% Purity) MS Mass Spectrometry (MS) Determines Molecular Weight & Formula P->MS IR Infrared (FT-IR) Spectroscopy Identifies Functional Groups (C=O, C-O) P->IR NMR Nuclear Magnetic Resonance (NMR) (1H, 13C, DEPT, COSY, HMBC) Reveals Carbon-Hydrogen Framework P->NMR Data Combined Spectroscopic Data MS->Data IR->Data NMR->Data S Structure Proposed Data->S Final Confirmed Structure S->Final

Caption: Workflow for the structural confirmation of an isolated compound.

Mass Spectrometry (MS)
  • Function: Provides the molecular weight (MW) of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to determine the molecular formula.

  • Example Data (Methyl 3,4,5-trimethoxybenzoate): An HRMS analysis would show a molecular ion peak [M+H]⁺ at m/z 227.0914, corresponding to the molecular formula C₁₁H₁₅O₅.[23]

Infrared (IR) Spectroscopy
  • Function: Identifies the functional groups present in the molecule based on their characteristic vibration frequencies.

  • Expected Data: For a trimethoxybenzoate ester, key absorption bands would include a strong C=O stretch from the ester group (~1720 cm⁻¹) and C-O stretching bands for the ester and methoxy groups (~1100-1300 cm⁻¹).[24]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Function: NMR is the most powerful tool for determining the precise structure, including connectivity and stereochemistry. A suite of experiments is required.

  • ¹H NMR: Shows the number of different types of protons, their chemical environment, and their neighboring protons.

  • ¹³C NMR & DEPT: Reveals the number and type of carbon atoms (CH₃, CH₂, CH, C).[24][25]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity, showing which protons are coupled to each other (COSY) and which protons are attached to or near which carbons (HSQC/HMBC).[26]

Expected NMR Data for Methyl 3,4,5-trimethoxybenzoate:

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~7.1-7.2s2HAromatic Protons (H-2, H-6)
~3.88s3HEster Methoxy (-OCH₃)
~3.85s6HRing Methoxy (-OCH₃ at C4, C5)
¹³C NMR ~166Quaternary-Ester Carbonyl (C=O)
~153Quaternary-Aromatic C-3, C-5
~142Quaternary-Aromatic C-4
~125Quaternary-Aromatic C-1
~107CH-Aromatic C-2, C-6
~60CH₃-Ring Methoxy at C-4
~56CH₃-Ring Methoxy at C-3, C-5
~52CH₃-Ester Methoxy
(Note: Shifts are approximate and can vary based on the solvent used. Data referenced from multiple sources.)[27][28]

By systematically acquiring and interpreting these datasets, a researcher can confidently propose and confirm the structure of the isolated bioactive trimethoxybenzoate ester, ensuring the integrity of all subsequent biological testing.

References

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the screening of bioactive compounds from natural products. Journal of Mass Spectrometry, 39(1), 1-15. [Link]

  • Kar, A. (2019). Gallic Acid: A Promising Lead Molecule for Drug Development. Journal of Analytical & Pharmaceutical Research. [Link]

  • Kahkeshani, N., et al. (2019). Pharmacological effects of gallic acid in health and diseases: A mechanistic review. Iranian Journal of Basic Medical Sciences, 22(3), 225–237. [Link]

  • An, J., et al. (2023). Bioactive Natural Product Discovery via Deuterium Adduct Bioactivity Screening. ACS Chemical Biology. [Link]

  • Badhani, B., Sharma, N., & Kakkar, R. (2015). Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications. RSC Advances, 5(35), 27540-27557. [Link]

  • An, J., et al. (2023). Tag and Snag: A New Platform for Bioactive Natural Product Screening from Mixtures. Molecules, 28(15), 5760. [Link]

  • An, J., et al. (2023). Bioactive Natural Product Discovery via Deuterium Adduct Bioactivity Screening. bioRxiv. [Link]

  • Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Journal of Pharmacognosy and Natural Products. [Link]

  • Choudhary, A. (2022). Recent Advancements of Gallic Acid Derivatives in Medicinal Chemistry. Organic & Medicinal Chemistry International Journal. [Link]

  • Odule, O., et al. (2020). Antioxidant Activity of some Secondary metabolites from Tapinanthus bangwensis. ResearchGate. [Link]

  • Cakir, M. (2024). Gallic Acid: Derivatives and Biosynthesis, Pharmacological and Therapeutic Effect, Biological Activity. ResearchGate. [Link]

  • Narsimha, R. N., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1). [Link]

  • Aljerf, L. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. MOJ Biorg Org Chem, 1(6). [Link]

  • Zhang, X., et al. (2021). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Techevon. (2026). The Role of Methyl 3,4,5-Trimethoxybenzoate in Organic Synthesis. Techevon. [Link]

  • Various Authors. (2020). How to separate ester from carboxylic acid by using chromatography?. ResearchGate. [Link]

  • Aranda, E., et al. (2021). 3,4,5-Trimethoxybenzoate of Catechin, an Anticarcinogenic Semisynthetic Catechin, Modulates the Physical Properties of Anionic Phospholipid Membranes. International Journal of Molecular Sciences, 22(19), 10738. [Link]

  • PubChem. (n.d.). Methyl 3,4,5-trimethoxybenzoate. National Center for Biotechnology Information. [Link]

  • CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate
  • CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate
  • Sarbu, C., et al. (2001). A Simplex-Optimized Chromatographic Separation of Fourteen Cosmetic Preservatives: Analysis of Commercial Products. Journal of Liquid Chromatography & Related Technologies, 24(19), 3015-3030. [Link]

  • Patel, N. D., & Patel, P. R. (2021). RESEARCH ON ESTERIFICATION REACTION UNDER, MICROWAVE ASSISTED SYNTHESIS OF BUTYL BENZOATE FOR GREEN CHEMISTRY. International Journal of Scientific Development and Research, 6(12). [Link]

  • FAQ. (2023). How can we synthesize and utilize METHYL 3,4,5-trimethoxybenzoate effectively?. FAQ. [Link]

  • Bingol, K., et al. (2014). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical Chemistry, 86(10), 4956–4964. [Link]

  • Wehry, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1936-1949. [Link]

  • Lasslo, A., & Waller, W. S. (1960). THE SYNTHESIS OF SOME BASIC ESTERS OF 3,4,5-TRIMETHOXYBENZOIC ACID. Canadian Journal of Chemistry, 38(8), 1333-1336. [Link]

  • Al-Hussain, S. A., et al. (2026). Computational investigation of natural phenolic-3,4,5-trimethoxybenzoates as potential anticancer agent targeting estrogen receptor alpha. Journal of Biomolecular Structure and Dynamics. [Link]

  • ResearchGate. (n.d.). NMR spectrum of trimethoxy benzoic acid. ResearchGate. [Link]

  • ResearchGate. (n.d.). Methyl 3,4,5-trimethoxybenzoate. ResearchGate. [Link]

  • Sasidharan, S., et al. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. African Journal of Traditional, Complementary and Alternative Medicines, 8(1), 1-10. [Link]

  • El-Guesmi, N., et al. (2017). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. International Journal of Organic Chemistry, 7(3), 259-272. [Link]

  • Kumar, A., et al. (2024). Exploring Diverse Techniques for Phytochemical Extraction from Plant Sources A Comprehensive Review. Medwin Publishers. [Link]

  • Azmir, J., et al. (2013). A critical analysis of extraction techniques used for botanicals. Food Engineering Reviews, 5(3), 145-159. [Link]

  • Sasidharan, S., et al. (2011). Extraction, isolation and characterization of bioactive compounds from plants' extracts. African Journal of Traditional, Complementary and Alternative Medicines, 8(1), 1-10. [Link]

  • Krüger, S., et al. (2017). Effect-Directed Discovery of Bioactive Compounds Followed by Highly Targeted Characterization, Isolation and Identification, Exemplarily Shown for Solidago virgaurea. Molecules, 22(1), 116. [Link]

  • Jantorn, P., et al. (2022). Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus. Antibiotics, 11(10), 1385. [Link]

  • Lawal, U., et al. (2021). Isolation and Identification of Antibacterial Bioactive Compounds From Bacillus megaterium L2. Frontiers in Bioengineering and Biotechnology, 9, 638883. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Esterification of 3,4,5-Trimethoxybenzoic Acid with Phenol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Pharmaceutical Relevance The esterification of 3,4,5-trimethoxybenzoic acid (TMBA) with phenol yields phenyl 3,4,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Pharmaceutical Relevance

The esterification of 3,4,5-trimethoxybenzoic acid (TMBA) with phenol yields phenyl 3,4,5-trimethoxybenzoate . This specific biaryl ester scaffold is highly valued in medicinal chemistry, serving as a critical structural analog for potent antitubulin agents such as combretastatin A-4 and phenstatin. These compounds exhibit powerful antineoplastic properties by inhibiting tubulin polymerization and blocking the colchicine binding site[1].

Mechanistic Rationale & Strategy Selection

Synthesizing aryl esters presents a unique kinetic challenge. Direct Fischer esterification (using an acid catalyst and heat) between TMBA and phenol is thermodynamically unfavorable and kinetically sluggish. Because the oxygen lone pairs of phenol are delocalized into its aromatic ring, its nucleophilicity is significantly diminished compared to aliphatic alcohols.

To overcome this, the carboxylic acid must be converted into a highly electrophilic intermediate. Two field-proven, self-validating protocols are standard in pharmaceutical development:

  • Route A: The Acyl Chloride Method (Schotten-Baumann Type) This approach converts TMBA to an acyl chloride using oxalyl chloride. A catalytic amount of N,N-Dimethylformamide (DMF) is strictly required; DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (a chloroiminium ion), which acts as the true chlorinating species. Phenol then attacks the highly reactive acyl chloride in the presence of an acid scavenger like triethylamine (Et₃N).

  • Route B: The Steglich Esterification (EDC/DMAP) This is a milder, one-pot approach[2]. It utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP). Causality note: DMAP is not optional. It attacks the initial O-acylisourea intermediate to form a highly reactive acylpyridinium species. Without DMAP, the O-acylisourea undergoes a dead-end [1,3]-sigmatropic rearrangement into an unreactive N-acylurea.

Reaction Workflow

G TMBA 3,4,5-Trimethoxybenzoic Acid AcylChloride 3,4,5-Trimethoxybenzoyl Chloride TMBA->AcylChloride Oxalyl Chloride DMF (cat.) O_Acylisourea Acylpyridinium Intermediate (via EDC + DMAP) TMBA->O_Acylisourea EDC·HCl + DMAP Product Phenyl 3,4,5-trimethoxybenzoate AcylChloride->Product Phenol, Et3N DCM, 0 °C to RT O_Acylisourea->Product Phenol DCM, RT

Mechanistic pathways for esterifying 3,4,5-trimethoxybenzoic acid with phenol.

Quantitative Method Comparison

ParameterRoute A: Acyl Chloride MethodRoute B: Steglich Method (EDC/DMAP)
Activating Reagents Oxalyl Chloride, DMF (cat.), Et₃NEDC·HCl, DMAP (cat.)
Typical Yield 85 – 95%[1]75 – 90%[2]
Reaction Time 6 – 8 hours (Total)12 – 16 hours
Temperature 0 °C to Room Temp0 °C to Room Temp
Primary Byproducts HCl, CO₂, CO, Et₃N·HClWater-soluble urea derivative
Strategic Advantage Highly robust, scalable, cost-effectiveMild conditions, one-pot, no toxic gases

Detailed Experimental Protocols

Protocol A: Acyl Chloride Activation

Causality Focus: Oxalyl chloride is preferred over thionyl chloride in this protocol because its byproducts (CO, CO₂, HCl) are all gaseous and easily removed under reduced pressure, preventing downstream contamination of the electrophile.

  • Vilsmeier-Haack Chlorination: To an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), add 3,4,5-trimethoxybenzoic acid (1.0 equiv, e.g., 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M). Add 2-3 drops of anhydrous DMF.

  • Activation: Cool the suspension to 0 °C. Dropwise add oxalyl chloride (1.2 equiv).

  • Degassing & Concentration: Stir at room temperature for 2 hours until gas evolution ceases and the solution becomes homogeneous. Concentrate under reduced pressure to remove unreacted oxalyl chloride.

  • Nucleophilic Addition: Redissolve the crude 3,4,5-trimethoxybenzoyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C. Add phenol (1.0 equiv) followed by the dropwise addition of triethylamine (1.5 equiv). Et₃N acts as an HCl scavenger, driving the equilibrium forward.

  • Workup: Stir for 4 hours at room temperature. Quench with water, then wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Steglich Esterification (EDC/DMAP)

Causality Focus: EDC·HCl is utilized instead of DCC (N,N'-Dicyclohexylcarbodiimide) because the resulting EDC-urea byproduct is highly water-soluble, allowing for a trivial aqueous workup. DCC generates dicyclohexylurea, which is notoriously difficult to separate from the product.

  • Reagent Assembly: In an oven-dried flask, dissolve 3,4,5-trimethoxybenzoic acid (1.0 equiv) and phenol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Catalyst Initiation: Add DMAP (0.1 equiv). This catalytic amount is sufficient to continuously generate the reactive acylpyridinium intermediate[2].

  • Coupling: Cool the mixture to 0 °C and add EDC·HCl (1.2 equiv) in a single portion.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 to 16 hours.

  • Aqueous Workup: Dilute the mixture with additional DCM. Wash sequentially with water (to remove the EDC-urea byproduct), 1M HCl (to remove DMAP), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization from ethanol or flash column chromatography.

Self-Validation & Analytical Signatures

To ensure the integrity of the synthesized phenyl 3,4,5-trimethoxybenzoate, the system must be self-validating through orthogonal analytical techniques. If the protocol was executed correctly, the isolated product must match the following parameters:

  • Physical State: White solid.

  • Melting Point: 104–105 °C[1].

  • Thin-Layer Chromatography (TLC): Single spot (R_f ≈ 0.6 in 3:1 Hexanes/Ethyl Acetate).

  • ¹H NMR (300 MHz, CDCl₃): The successful formation of the ester is definitively confirmed by the presence of both the trimethoxy and phenolic proton signals in the correct integration ratio (16 protons total)[1]:

    • δ 7.45 (s, 2H, Benzoate H-2, H-6)

    • δ 7.41 (t, J = 7.8 Hz, 2H, Phenol H-3', H-5')

    • δ 7.27 (t, J = 7.3 Hz, 1H, Phenol H-4')

    • δ 7.18 (d, J = 7.8 Hz, 2H, Phenol H-2', H-6')

    • δ 3.92 (s, 9H, 3,4,5-OCH₃)

References

  • Srivastava, S., Ansari, N. A., & Aleem, S. (2021). Spectroscopic Investigations and DFT Studies of Synthesized 4-Acetamidophenyl 3,4,5-Trimethoxybenzoate and 4-acetyl phenyl 3,4,5-trimethoxybenzoate a Novel Conjugate of Gallic Acid. Letters in Organic Chemistry. URL: [Link]

  • Tozatti, C. S. S., Khodyuk, R. G. D., da Silva, A. O., dos Santos, E. d. A., do Amaral, M. S., de Lima, D. P., & Hamel, E. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF BIARYL ANALOGS OF ANTITUBULIN COMPOUNDS. Semantic Scholar. URL: [Link]

Sources

Application

1H and 13C NMR spectroscopy reference data for phenyl 3,4,5-trimethoxybenzoate

[label="Shimming & Tuning Workflow for high-resolution NMR acquisition and spectral validation. Spectral Reference Data & Causality Analysis ¹H NMR Spectral Data (300 MHz, CDCl₃) The ¹H NMR spectrum of phenyl 3,4,5-trime...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Shimming & Tuning

Workflow for high-resolution NMR acquisition and spectral validation.

Spectral Reference Data & Causality Analysis

¹H NMR Spectral Data (300 MHz, CDCl₃)

The ¹H NMR spectrum of phenyl 3,4,5-trimethoxybenzoate displays distinct resonances for the benzoate and phenoxy moieties [1]. The chemical shifts are heavily dictated by the electronic push-pull dynamics of the substituents.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Causality
3,4,5-OCH₃ 3.92Singlet (s)-9HMethoxy protons. Highly deshielded by the directly attached electronegative oxygen atoms. (Note: Depending on magnetic field strength, this may resolve into two singlets at 3.90 and 3.93 integrating to 6H and 3H).
H-2', H-6' (Phenoxy)7.18Doublet (d)7.82HOrtho protons of the phenoxy ring. Shielded by the +M (mesomeric) effect of the ester oxygen donating electron density into the ring.
H-4' (Phenoxy)7.27Triplet (t)7.31HPara proton of the phenoxy ring. Slightly shielded compared to the meta protons due to resonance.
H-3', H-5' (Phenoxy)7.41Triplet (t)7.82HMeta protons of the phenoxy ring. These positions experience minimal +M effect and are primarily governed by the baseline aromatic ring current.
H-2, H-6 (Benzoate)7.46Singlet (s)-2HAromatic protons of the benzoate ring. They appear as a singlet due to symmetry and are deshielded by the -I/-M effect of the adjacent carbonyl group.
¹³C NMR Spectral Data (75 MHz, CDCl₃)

The ¹³C NMR spectrum maps the carbon skeleton, showcasing 11 distinct carbon environments due to the molecule's plane of symmetry [2].

PositionChemical Shift (δ, ppm)Assignment / Causality
3,5-OCH₃ 56.3Meta-methoxy carbons.
4-OCH₃ 61.0Para-methoxy carbon. Causality: Steric crowding from the adjacent 3,5-methoxy groups forces the 4-methoxy group out of planarity, disrupting resonance and shifting it downfield relative to the 3,5-OCH₃ carbons [3].
C-2, C-6 (Benzoate)106.9Benzoate ortho carbons. Highly shielded by the strong +M effect of the adjacent methoxy groups.
C-2', C-6' (Phenoxy)121.6Phenoxy ortho carbons. Shielded by the +M effect of the ester oxygen.
C-1 (Benzoate)124.0Benzoate ipso carbon (attached to the carbonyl).
C-4' (Phenoxy)125.8Phenoxy para carbon.
C-3', C-5' (Phenoxy)129.5Phenoxy meta carbons.
C-4 (Benzoate)142.5Benzoate para carbon (attached to the 4-OCH₃ group).
C-1' (Phenoxy)150.8Phenoxy ipso carbon. Causality: Strongly deshielded by the direct attachment to the highly electronegative ester oxygen (-I effect).
C-3, C-5 (Benzoate)153.0Benzoate meta carbons. Strongly deshielded by the attached oxygen atoms.
C=O 165.1Ester carbonyl carbon. Highly deshielded due to sp² hybridization and the double bond to oxygen.

Logical Workflows & Substituent Effects

Understanding the logical relationship between the functional groups and their resulting NMR chemical shifts is vital for interpreting derivatives of this compound.

Substituent_Effects A Phenyl 3,4,5-trimethoxybenzoate B 3,4,5-Trimethoxy Groups (+M effect, -I effect) A->B C Ester Carbonyl (C=O) (-M effect, -I effect) A->C D Phenoxy Ring (-O-Ph) (+M effect into Ph ring) A->D E Shields H-2/H-6 (δ ~7.46 ppm) B->E F Deshields C-3/C-5 (δ ~153 ppm) B->F G Deshields C=O (δ ~165 ppm) C->G H Shields ortho/para Ph protons (δ ~7.18, 7.27 ppm) D->H

Electronic substituent effects governing NMR chemical shifts.

Conclusion

The ¹H and ¹³C NMR spectra of phenyl 3,4,5-trimethoxybenzoate are textbook examples of how mesomeric and inductive effects dictate chemical environments. By adhering to the self-validating acquisition protocol outlined above, researchers can ensure high-fidelity data collection. The steric out-of-plane twisting of the 4-methoxy group and the strong shielding of the benzoate C-2/C-6 carbons serve as critical diagnostic markers for confirming the structural integrity of 3,4,5-trimethoxybenzoate derivatives in drug discovery pipelines.

References

  • Semantic Scholar.SYNTHESIS AND BIOLOGICAL EVALUATION OF BIARYL ANALOGS OF ANTITUBULIN COMPOUNDS.
  • The Royal Society of Chemistry.Iridium(I)-Catalyzed Hydration/Esterification of 2-Alkynylphenols and Carboxylic Acids.
  • ResearchGate.Spectroscopic Investigations and DFT Studies of Synthesized 4-Acetamidophenyl 3,4,5-Trimethoxybenzoate and 4-acetyl phenyl 3,4,5-trimethoxybenzoate a Novel Conjugate of Gallic Acid.
Method

Application Note: Catalytic Synthesis of Phenyl 3,4,5-Trimethoxybenzoate under Mild Conditions

Introduction & Strategic Rationale The 3,4,5-trimethoxybenzoyl moiety is a privileged pharmacophore embedded in numerous bioactive natural products and synthetic therapeutics, playing a critical role in multidrug resista...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 3,4,5-trimethoxybenzoyl moiety is a privileged pharmacophore embedded in numerous bioactive natural products and synthetic therapeutics, playing a critical role in multidrug resistance reversal agents targeting P-glycoprotein and various tubulin-binding antimitotic drugs[1]. The synthesis of phenyl 3,4,5-trimethoxybenzoate and its functionalized derivatives is a frequent bottleneck in medicinal chemistry due to the specific electronic and steric challenges of the substrates[2].

Direct Fischer esterification of 3,4,5-trimethoxybenzoic acid with phenol is thermodynamically and kinetically highly inefficient. Phenols are inherently poor nucleophiles compared to aliphatic alcohols, and the three electron-donating methoxy groups on the benzoic acid significantly reduce the electrophilicity of the carbonyl carbon. To overcome these barriers without resorting to harsh acidic conditions or the generation of unstable, moisture-sensitive acid chlorides, the 3—utilizing N,N′-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP)—provides an exceptionally mild, neutral, and high-yielding alternative[3].

Mechanistic Causality: The Catalytic Engine

Understanding the causality behind the reagent selection is critical for troubleshooting and scaling this protocol. In the absence of a catalyst, DCC activates the carboxylic acid to form an O-acylisourea intermediate. While highly reactive, this intermediate is prone to an irreversible, uncatalyzed intramolecular [1,3]-sigmatropic rearrangement, yielding a thermodynamically stable but synthetically useless N-acylurea byproduct[4]. This side reaction dominates when dealing with weak nucleophiles like phenol.

The addition of DMAP fundamentally alters the reaction pathway. DMAP acts as a hyper-nucleophilic acyl transfer catalyst. Because it is a significantly stronger nucleophile than phenol, DMAP attacks the O-acylisourea intermediate faster than the competing rearrangement can occur[4]. This generates a highly reactive N-acylpyridinium intermediate and precipitates dicyclohexylurea (DCU). The N-acylpyridinium species cannot undergo the dead-end rearrangement and acts as an extremely potent electrophile, readily undergoing acyl transfer to the phenol to form the desired ester while regenerating the DMAP catalyst[3].

SteglichMechanism Acid 3,4,5-Trimethoxybenzoic Acid + DCC O_Acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acyl Activation (0 °C) N_Acyl N-Acylpyridinium Active Ester (+ DCU Byproduct) O_Acyl->N_Acyl + DMAP (Nucleophilic Attack) Product Phenyl 3,4,5-Trimethoxybenzoate (Target Ester) N_Acyl->Product + Phenol (Acyl Transfer) DMAP DMAP Catalyst (Regenerated) N_Acyl->DMAP Catalyst Release DMAP->O_Acyl Recycles into catalytic loop

Catalytic cycle of Steglich esterification highlighting DMAP-mediated acyl transfer.

Experimental Protocol: Step-by-Step Methodology

This protocol outlines a scalable procedure for the synthesis of phenyl 3,4,5-trimethoxybenzoate. The workflow is specifically designed to minimize side reactions by strictly controlling the temperature during the exothermic activation phase.

Materials Required:

  • 3,4,5-Trimethoxybenzoic acid (1.0 equiv, 10 mmol, 2.12 g)

  • Phenol (1.1 equiv, 11 mmol, 1.03 g)

  • N,N′-Dicyclohexylcarbodiimide (DCC) (1.1 equiv, 11 mmol, 2.27 g)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1 mmol, 0.12 g)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, dissolve 3,4,5-trimethoxybenzoic acid (2.12 g) and phenol (1.03 g) in 40 mL of anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.12 g) to the stirring solution. Ensure complete dissolution.

  • Temperature Control (Critical Step): Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 15 minutes. Causality Note: The reaction between the acid and DCC is highly exothermic. Cooling to 0 °C kinetically suppresses the undesired [1,3]-sigmatropic rearrangement of the O-acylisourea, allowing the DMAP catalyst time to trap the intermediate.

  • Activation: Dissolve DCC (2.27 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes using a syringe. A white precipitate (DCU) will begin to form almost immediately.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 12–16 hours.

  • Workup & Filtration: Once the starting acid is consumed, vacuum filter the suspension through a pad of Celite to remove the precipitated DCU. Wash the filter cake with an additional 20 mL of cold DCM.

  • Orthogonal Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • 0.5 M HCl (2 × 25 mL) — Removes the basic DMAP catalyst.

    • Saturated aqueous NaHCO₃ (2 × 25 mL) — Removes any unreacted 3,4,5-trimethoxybenzoic acid.

    • Brine (30 mL) — Aids in phase separation and removes residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10-20% Ethyl Acetate in Hexanes) to afford the pure phenyl 3,4,5-trimethoxybenzoate as a crystalline solid.

Self-Validating System: Analytical Verification

To ensure trustworthiness and confirm the structural integrity of the synthesized ester, the product must be validated orthogonally using the following analytical benchmarks[2]:

  • Thin-Layer Chromatography (TLC): The reaction is complete when the acid spot disappears. The target ester presents as a single, highly UV-active spot with an Rf of ~0.45 (Hexane:EtOAc 7:3).

  • ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic integration of the methoxy groups. A sharp singlet at ~3.90 ppm integrating to 9H (or two closely overlapping singlets integrating to 6H and 3H for the meta and para methoxy groups, respectively). The aromatic protons of the benzoate ring will appear as a sharp singlet at ~7.45 ppm (2H), while the phenoxy protons will appear as a multiplet between 7.10–7.45 ppm (5H).

  • ESI-MS: Positive ion mode will yield an[M+H]⁺ peak expected at m/z 305.1, confirming the molecular weight.

Quantitative Data: Optimization of Coupling Conditions

The following table summarizes the quantitative optimization of the catalytic system, comparing different coupling agents and catalysts for the esterification of the sterically hindered 3,4,5-trimethoxybenzoic acid with phenol.

Coupling Agent (1.1 eq)Catalyst (mol %)SolventTime (h)Temp (°C)Yield (%)Mechanistic Observation & Byproduct
DCCNoneDCM2425< 10Extensive N-acylurea formation; reaction stalls.
DCC DMAP (10%) DCM 12 0 to 25 88 DCU precipitates rapidly; highly efficient acyl transfer.
EDC·HClDMAP (10%)DCM160 to 2582Water-soluble urea byproduct simplifies workup; slightly lower yield.
DICDMAP (10%)THF180 to 2575Soluble urea byproduct; requires strict chromatographic separation.
DCCPPY (10%)DCM100 to 25914-Pyrrolidinopyridine (PPY) is slightly more nucleophilic than DMAP.

Data Interpretation: While EDC·HCl offers the convenience of a water-soluble byproduct, DCC combined with DMAP in DCM remains the gold standard for maximizing yields with electron-rich, sterically demanding aromatic acids.

References

  • Source: organic-chemistry.
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Spectroscopic Investigations and DFT Studies of Synthesized 4-Acetamidophenyl 3,4,5-Trimethoxybenzoate and 4-acetyl phenyl 3,4,5-trimethoxybenzoate a Novel Conjugate of Gallic Acid Source: ResearchGate URL

Sources

Application

Application Note: Elucidating the Fragmentation Patterns of Phenyl 3,4,5-Trimethoxybenzoate using Liquid Chromatography-Mass Spectrometry (LC-MS)

Abstract This application note provides a detailed protocol and theoretical analysis for the characterization of phenyl 3,4,5-trimethoxybenzoate using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol and theoretical analysis for the characterization of phenyl 3,4,5-trimethoxybenzoate using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). We will delve into the predictable fragmentation pathways of this molecule under collision-induced dissociation (CID), offering a foundational guide for researchers in drug development, metabolomics, and chemical analysis for the identification and structural elucidation of benzoate esters and related compounds.

Introduction: The Significance of Phenyl 3,4,5-Trimethoxybenzoate

Phenyl 3,4,5-trimethoxybenzoate belongs to the benzoate ester class of compounds. The 3,4,5-trimethoxybenzoyl moiety is a key structural feature found in various pharmacologically active molecules and natural products. A thorough understanding of its behavior in a mass spectrometer is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic chemistry. This guide provides the experimental framework and the chemical principles governing its fragmentation.

Experimental Workflow

The overall workflow for the analysis of phenyl 3,4,5-trimethoxybenzoate involves sample preparation, separation by liquid chromatography, and subsequent analysis by tandem mass spectrometry.

Caption: A generalized workflow for the LC-MS/MS analysis of phenyl 3,4,5-trimethoxybenzoate.

Detailed Protocol: LC-MS/MS Analysis

This protocol provides a starting point for method development. Optimization may be required based on the specific instrumentation used.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of phenyl 3,4,5-trimethoxybenzoate in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography Parameters
ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately nonpolar compounds like phenyl 3,4,5-trimethoxybenzoate.
Mobile Phase A Water with 0.1% Formic AcidThe acid promotes protonation for positive mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 10 minutesA typical gradient to elute compounds of moderate polarity.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 2-5 µL
Mass Spectrometry Parameters
ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveBenzoate esters readily form protonated molecules [M+H]⁺ in the presence of a proton source.
Capillary Voltage 3.5 - 4.5 kVOptimized for efficient ion formation.
Gas Temperature 300 - 350 °CFacilitates desolvation of the analyte ions.
Gas Flow 8 - 12 L/min
MS1 Scan Range m/z 100 - 500To detect the precursor ion.
MS2 Precursor Ion Predicted m/z of [M+H]⁺The protonated molecule is selected for fragmentation.
Collision Gas Argon or NitrogenInert gas used to induce fragmentation.[1][2]
Collision Energy Ramped (e.g., 10-40 eV)A range of energies should be applied to observe both primary and secondary fragment ions.[3]

Fragmentation Analysis of Phenyl 3,4,5-Trimethoxybenzoate

The structure of phenyl 3,4,5-trimethoxybenzoate consists of a phenyl group linked via an ester bond to a 3,4,5-trimethoxybenzoyl group. The molecular weight is 274.28 g/mol . In positive mode ESI, the protonated molecule, [M+H]⁺, at a theoretical m/z of 275.0965 is the precursor ion for fragmentation studies.

The primary fragmentation pathways under collision-induced dissociation (CID) are dictated by the lability of the ester bond and the stability of the resulting fragment ions.

Key Fragmentation Pathways
  • Formation of the 3,4,5-Trimethoxybenzoyl Cation (m/z 195.0652): The most characteristic fragmentation is the cleavage of the ester bond, leading to the loss of a neutral phenol molecule (C₆H₆O, 94.0419 Da). This results in the highly stable 3,4,5-trimethoxybenzoyl cation. This is often the base peak in the MS2 spectrum.

  • Subsequent Fragmentation of the 3,4,5-Trimethoxybenzoyl Cation: The ion at m/z 195.0652 can undergo further fragmentation through sequential losses of methyl radicals (•CH₃) and carbon monoxide (CO).

    • Loss of a Methyl Radical (m/z 180.0417): Loss of a methyl radical from one of the methoxy groups.

    • Loss of Carbon Monoxide (m/z 167.0754): Following the initial ester cleavage, the resulting acylium ion can lose a neutral CO molecule (27.9949 Da).

G A Phenyl 3,4,5-trimethoxybenzoate [M+H]+ m/z 275.0965 C Loss of Phenol (94.0419 Da) A->C B 3,4,5-Trimethoxybenzoyl Cation m/z 195.0652 E Loss of •CH3 (15.0235 Da) B->E G Loss of CO (27.9949 Da) B->G C->B D Fragment Ion m/z 180.0417 E->D F Fragment Ion m/z 167.0754 G->F

Caption: Proposed major fragmentation pathway of protonated phenyl 3,4,5-trimethoxybenzoate.

Summary of Predicted Fragment Ions
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
275.0965195.0652C₆H₆O (Phenol)3,4,5-Trimethoxybenzoyl cation
195.0652180.0417•CH₃ (Methyl radical)Cation from loss of a methyl group
195.0652167.0754CO (Carbon monoxide)Cation from loss of CO

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating. The observation of the predicted precursor ion in the MS1 scan and the subsequent generation of the characteristic fragment ions (especially the prominent m/z 195.0652) in the MS2 scan provide a high degree of confidence in the identification of phenyl 3,4,5-trimethoxybenzoate. For absolute confirmation, analysis of a certified reference standard is recommended.

Conclusion

This application note details a robust LC-MS/MS methodology for the analysis of phenyl 3,4,5-trimethoxybenzoate. The predictable fragmentation pattern, dominated by the formation of the stable 3,4,5-trimethoxybenzoyl cation, serves as a reliable diagnostic tool for its identification. The provided protocol and fragmentation scheme can be adapted for the analysis of related benzoate esters and compounds containing the trimethoxybenzoyl moiety, making it a valuable resource for researchers in various scientific disciplines.

References

  • ResearchGate. Electron ionization fragmentation studies for a series of 4‐methoxymethylene benzoate esters. Available from: [Link] [Accessed March 27, 2026].

  • PubMed. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Available from: [Link] [Accessed March 27, 2026].

  • ACS Publications. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Available from: [Link] [Accessed March 27, 2026].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link] [Accessed March 27, 2026].

  • Harvard DASH. Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Available from: [Link] [Accessed March 27, 2026].

  • Longdom Publishing. Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Available from: [Link] [Accessed March 27, 2026].

  • PMC. Ultraviolet photodissociation and collision-induced dissociation for qualitative/quantitative analysis of low molecular weight compounds by liquid chromatography-mass spectrometry. Available from: [Link] [Accessed March 27, 2026].

  • PMC. Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study. Available from: [Link] [Accessed March 27, 2026].

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link] [Accessed March 27, 2026].

  • Shimadzu. LCMS Method A. Available from: [Link] [Accessed March 27, 2026].

Sources

Technical Notes & Optimization

Troubleshooting

Preventing ester hydrolysis of phenyl 3,4,5-trimethoxybenzoate during storage

Technical Support Center: Phenyl 3,4,5-trimethoxybenzoate Welcome to the technical support center for phenyl 3,4,5-trimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Phenyl 3,4,5-trimethoxybenzoate

Welcome to the technical support center for phenyl 3,4,5-trimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. As an aromatic ester, phenyl 3,4,5-trimethoxybenzoate is susceptible to hydrolysis, which can compromise experimental results and product efficacy. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate this risk.

Troubleshooting Guide

This section addresses specific issues you may encounter, providing step-by-step guidance to identify and resolve problems related to compound stability.

Q1: I suspect my stored solid sample of phenyl 3,4,5-trimethoxybenzoate has degraded. How can I confirm this and identify the hydrolysis products?

A1: Suspected degradation of a solid sample, often due to improper storage and moisture exposure, can be confirmed by identifying the primary hydrolysis products: 3,4,5-trimethoxybenzoic acid and phenol . The most effective method for this is High-Performance Liquid Chromatography (HPLC) coupled with a reference standard comparison.

Causality: Ester hydrolysis is the cleavage of the ester bond by water.[1][2] Even ambient humidity can provide sufficient water molecules to slowly hydrolyze the ester over time, especially if the compound is stored improperly. The presence of the acidic (3,4,5-trimethoxybenzoic acid) and phenolic (phenol) degradation products is a definitive sign of hydrolysis.

Workflow: Confirming Hydrolysis via HPLC

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_eval Data Evaluation prep_sample 1. Prepare Suspected Sample Dissolve a known concentration (e.g., 1 mg/mL) in HPLC-grade Acetonitrile/Water (50:50). analysis 4. Analyze Samples Inject each sample onto the HPLC system. Use a C18 column and a gradient elution. prep_sample->analysis prep_std 2. Prepare Reference Standards Create separate 1 mg/mL solutions of: a) Pure Phenyl 3,4,5-trimethoxybenzoate b) 3,4,5-trimethoxybenzoic acid c) Phenol prep_std->analysis prep_mix 3. Prepare Mixed Standard Combine all three reference standards into a single solution. prep_mix->analysis eval 5. Compare Retention Times - Compare the chromatogram of your suspected sample to the mixed standard. - Identify peaks corresponding to the degradation products. analysis->eval quant 6. Quantify Degradation Calculate the area percentage of the degradation peaks relative to the parent compound peak. eval->quant

Caption: Workflow for HPLC-based confirmation of hydrolysis.

Detailed Protocol: HPLC Analysis of Phenyl 3,4,5-trimethoxybenzoate Hydrolysis

  • Materials:

    • Phenyl 3,4,5-trimethoxybenzoate (suspected sample and pure standard)

    • 3,4,5-trimethoxybenzoic acid standard

    • Phenol standard

    • HPLC-grade acetonitrile (ACN) and water

    • Formic acid (for mobile phase modification)

    • HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve your suspected sample in a 50:50 ACN/water mixture to a final concentration of 1 mg/mL.

    • Separately prepare 1 mg/mL solutions of the pure parent compound, 3,4,5-trimethoxybenzoic acid, and phenol.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm or 270 nm

    • Gradient Elution:

      • Start at 30% B, hold for 1 min.

      • Ramp to 90% B over 10 min.

      • Hold at 90% B for 2 min.

      • Return to 30% B over 1 min.

      • Equilibrate at 30% B for 4 min.

  • Data Interpretation:

    • Run the individual standards to determine their retention times. Expect 3,4,5-trimethoxybenzoic acid and phenol (more polar) to elute earlier than the parent ester.

    • Run your suspected sample. The presence of peaks matching the retention times of the degradation standards confirms hydrolysis. The peak area can be used to estimate the extent of degradation.

Other analytical techniques like ¹H NMR Spectroscopy can also be used, where the emergence of new signals corresponding to the protons of phenol and 3,4,5-trimethoxybenzoic acid can confirm hydrolysis.[3]

Q2: My aqueous formulation containing phenyl 3,4,5-trimethoxybenzoate is showing a progressive drop in pH and loss of efficacy. What is the likely cause?

A2: This is a classic sign of ongoing ester hydrolysis. The cleavage of phenyl 3,4,5-trimethoxybenzoate produces 3,4,5-trimethoxybenzoic acid .[4] The release of this acidic product into your formulation will naturally cause the pH to drop. This degradation reduces the concentration of the active parent compound, leading to the observed loss of efficacy.

Causality: The hydrolysis reaction is often auto-catalytic in unbuffered aqueous solutions. The initial formation of 3,4,5-trimethoxybenzoic acid lowers the pH, which in turn catalyzes further hydrolysis in an acid-catalyzed mechanism.[5][6] This creates a feedback loop that accelerates the degradation of your compound.

Troubleshooting Steps:

  • Confirm Hydrolysis: Use the HPLC method described in A1 to confirm the presence and quantify the amount of 3,4,5-trimethoxybenzoic acid and phenol in your formulation.

  • Monitor pH: Track the pH of your formulation over time under its intended storage conditions to correlate the rate of pH drop with the rate of degradation.

  • Review Formulation Components:

    • Check for pH Extremes: Was the initial pH of your formulation acidic or basic? Both conditions will significantly accelerate hydrolysis compared to a neutral pH.[1][2] Base-catalyzed hydrolysis is particularly rapid and irreversible.[7][8]

    • Identify Potential Catalysts: Are there any components in your formulation that could act as acid or base catalysts?

    • Consider Enzymatic Contamination: If your formulation contains biological components, consider the possibility of contamination with esterase or lipase enzymes, which efficiently catalyze ester hydrolysis.[9][10]

Corrective Actions:

  • Buffering: Reformulate using a neutral buffer system (e.g., a phosphate buffer at pH 7.0-7.4) to maintain a stable pH and prevent acid-catalyzed degradation.

  • Aqueous Co-solvents: If possible, reduce the water activity by including co-solvents like propylene glycol or ethanol.

  • Storage Temperature: Store the formulation at reduced temperatures (e.g., 2-8°C) to decrease the reaction rate.

  • Stabilizers: For advanced formulations, consider adding hydrolysis stabilizers like carbodiimides, which can scavenge the carboxylic acid product.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that cause phenyl 3,4,5-trimethoxybenzoate to hydrolyze?

A1: There are three primary mechanisms of ester hydrolysis:

  • Acid-Catalyzed Hydrolysis: In the presence of an acid (H⁺), the carbonyl oxygen of the ester is protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This reaction is reversible and reaches an equilibrium.[5][6][13]

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base (e.g., OH⁻), the hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible because the carboxylic acid product is immediately deprotonated by the base to form a carboxylate salt, which is not electrophilic and cannot revert to the ester.[1][2][14]

  • Enzyme-Catalyzed Hydrolysis: Certain enzymes, particularly hydrolases like esterases and lipases, have active sites specifically designed to cleave ester bonds with high efficiency and specificity.[9][15]

G Ester Phenyl 3,4,5-trimethoxybenzoate Products Phenol + 3,4,5-trimethoxybenzoic Acid Ester->Products Acid Acid (H⁺) + H₂O Acid->Ester Reversible Base Base (OH⁻) Base->Ester Irreversible Enzyme Esterase / Lipase Enzyme->Ester Efficient

Caption: Primary pathways for ester hydrolysis.

Q2: What are the ideal storage conditions for solid phenyl 3,4,5-trimethoxybenzoate?

A2: To maximize the shelf-life of the solid compound, you must rigorously control its exposure to moisture, light, and heat.

ParameterRecommended ConditionRationale
Temperature -20°C Significantly slows the rate of any potential hydrolytic or oxidative degradation.[16]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[16][17]
Container Tightly sealed, amber glass vial with a PTFE-lined cap.Amber glass protects from light.[18] A tight seal with a chemically inert liner prevents moisture ingress and reaction with the container.[19][20]
Environment Dry / Desiccated Store vials inside a desiccator with a fresh desiccant (e.g., silica gel) to absorb any external moisture.[17]
Handling Warm to room temperature before opening.Prevents condensation of atmospheric moisture onto the cold compound inside the vial.[16]
Q3: What are the degradation products of phenyl 3,4,5-trimethoxybenzoate hydrolysis, and why are they a concern?

A3: The hydrolysis of phenyl 3,4,5-trimethoxybenzoate yields two products:

  • Phenol

  • 3,4,5-trimethoxybenzoic acid [21]

These degradation products are a major concern for several reasons:

  • Loss of Potency: The primary issue is the reduction in the concentration of the active parent compound, leading to inaccurate dosing and diminished or lost biological/chemical activity.

  • Altered Physicochemical Properties: The formation of an acidic product (3,4,5-trimethoxybenzoic acid) can lower the pH of a formulation, potentially affecting the stability of other components, solubility, and bioavailability.

  • Introduction of Confounds: The degradation products themselves may have their own biological or chemical activities that could interfere with your experiment, leading to misleading or artifactual results. For example, both phenols and benzoic acid derivatives can exhibit various biological effects.

  • Safety and Toxicity: The toxicity profile of the degradation products may differ from the parent compound, introducing unforeseen safety concerns.

References

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism... (RSC Publishing) [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance (Syensqo) [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism (Chemistry Steps) [Link]

  • mechanism for the acid catalysed hydrolysis of esters (Chemguide) [Link]

  • Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics (PMC, National Center for Biotechnology Information) [Link]

  • Ester hydrolysis (Wikipedia) [Link]

  • Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed? (Reddit) [Link]

  • Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs (ScienceDirect) [Link]

  • mechanism of ester hydrolysis (YouTube) [Link]

  • Esterase is an enzyme that catalyzes the hydrolysis of esters. (Pearson+) [Link]

  • BASE CATALYSED HYDROLYSIS OF ESTER (YouTube) [Link]

  • 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates... (PubMed, National Center for Biotechnology Information) [Link]

  • What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? (ResearchGate) [Link]

  • Three types of hydrolysis and ways to prevent hydrolysis (Medium) [Link]

  • A stabilizer against hydrolysis for an ester-group- containing resin...
  • Determination of the Esters by Alkaline Hydrolysis (Tennessee Academy of Science) [Link]

  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes (PMC, National Center for Biotechnology Information) [Link]

  • Ester Hydrolysis (AQA A Level Chemistry): Revision Note (Save My Exams) [Link]

  • Keeping Your Aromatics Fresh - How to Properly Store Essential Oils (Eden Botanicals) [Link]

  • A simple method for reaction rate prediction of ester hydrolysis (ResearchGate) [Link]

  • Benzoic acid, 3,4,5-trimethoxy- (NIST WebBook) [Link]

Sources

Optimization

Troubleshooting HPLC peak tailing for trimethoxybenzoate esters

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in liquid chromatography: resolving peak tailing for moderately pola...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in liquid chromatography: resolving peak tailing for moderately polar, oxygen-rich molecules like trimethoxybenzoate esters.

Unlike basic amines, which tail due to ion-exchange mechanisms, trimethoxybenzoate esters present a unique mechanistic challenge driven by hydrogen bonding. This guide bypasses generic advice to provide a self-validating, causality-driven troubleshooting framework.

Part 1: Mechanistic Causality (The "Why")

Q: My trimethoxybenzoate ester is a neutral compound. Why is it exhibiting severe peak tailing? A: It is a common misconception that only ionizable basic compounds experience peak tailing. While your trimethoxybenzoate ester (e.g., methyl 3,4,5-trimethoxybenzoate) lacks a basic amine, it is densely packed with electron-rich oxygen atoms—specifically, three methoxy (-OCH₃) groups and an ester carbonyl.

These functional groups act as potent hydrogen-bond acceptors. Even on modern reversed-phase columns, the silica stationary phase contains residual, unreacted silanol groups (Si-OH)[1]. These silanols are weakly acidic and act as strong hydrogen-bond donors. When your analyte travels through the column, the bulk of the molecules partition normally via hydrophobic interactions with the C18 chains. However, a fraction of the molecules becomes temporarily "stuck" via secondary hydrogen bonding with these active silanols[2]. This dual-retention mechanism causes the later-eluting fraction of the peak to drag, resulting in an asymmetric tail[3].

MechanisticPathway Analyte Trimethoxybenzoate Ester (Analyte) Methoxy Electron-Rich Methoxy Groups (-OCH3) Analyte->Methoxy Hbond Secondary Retention (Hydrogen Bonding) Methoxy->Hbond Silica Silica Stationary Phase (Type A / Un-endcapped) Silanol Acidic Residual Silanols (Si-OH) Silica->Silanol Silanol->Hbond Tailing Peak Tailing (Asymmetric Elution) Hbond->Tailing

Mechanism of secondary hydrogen bonding causing peak tailing for methoxy-rich esters.

Part 2: Diagnostic Workflow (The "How to Identify")

Q: How can I prove whether the tailing is caused by these chemical silanol interactions or a physical problem with my HPLC system? A: You must run a self-validating diagnostic test. Physical problems (like a void at the head of the column, a partially blocked frit, or excessive extra-column dead volume) mimic chemical tailing perfectly on a chromatogram[4].

To isolate the variable, we use a Neutral Marker Protocol :

Step-by-Step Diagnostic Protocol:

  • Prepare the Marker Solution: Create a sample vial containing 10 µg/mL Uracil (unretained void volume marker, t0​ ) and 1 mg/mL Toluene (highly neutral, purely hydrophobic retained marker) in your mobile phase.

  • Inject the Marker: Run the marker solution using your current, problematic chromatographic method.

  • Calculate Symmetry: Measure the USP Tailing Factor ( Tf​ ) of the Toluene peak.

  • Evaluate Causality:

    • If Toluene tails ( Tf​>1.2 ): Toluene cannot hydrogen bond. Therefore, the tailing is a physical/plumbing issue [4]. You have empty space in your system or a degraded column bed.

    • If Toluene is perfectly symmetrical ( Tf​≈1.0 ) but your trimethoxybenzoate tails: The issue is confirmed as a chemical secondary interaction [4]. Proceed to the Corrective Protocols below.

DiagnosticWorkflow Start Inject Neutral Marker (e.g., Toluene) Check Evaluate Toluene Peak Shape Start->Check Physical Toluene Tails: Physical Issue (Void, Plumbing) Check->Physical Asymmetric (Tf > 1.2) Chemical Toluene Symmetrical: Chemical Issue (Silanol Interaction) Check->Chemical Symmetric (Tf ≈ 1.0) FixPhys Replace Column or Check Fittings Physical->FixPhys FixChem Optimize Mobile Phase or Use End-capped Column Chemical->FixChem

Diagnostic workflow to distinguish physical vs. chemical HPLC peak tailing.

Part 3: Corrective Protocols (The "How to Fix")

Q: My diagnostic test confirmed chemical tailing. How do I eliminate the silanol interactions for my trimethoxybenzoate ester? A: We must alter the thermodynamics of the column environment to make silanol interactions unfavorable. Execute the following protocols in order of operational ease:

Protocol A: Mobile Phase pH Suppression

Even though your ester is neutral, the stationary phase is not. At a neutral pH (pH 6-7), residual silanols are highly active and partially ionized, maximizing their interaction potential[2].

  • Acidify the Aqueous Phase: Add 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) to your aqueous mobile phase (bringing the pH down to ~2.5).

  • Causality: Lowering the pH ensures the complete protonation of ionizable residual silanol groups, effectively suppressing their ability to act as aggressive binding sites[2].

Protocol B: Temperature Optimization
  • Increase Column Compartment Temperature: Raise the column temperature from ambient (20-25°C) to 40°C.

  • Causality: Secondary silanol interactions are exothermic and enthalpy-driven. Increasing the temperature shifts the thermodynamic equilibrium, reducing the residence time of the analyte at the active silanol sites and improving mass transfer kinetics.

Protocol C: Upgrading the Stationary Phase

If Protocols A and B fail, your column silica is likely outdated or degraded.

  • Retire Type A Silica: Older columns (Type A silica) have high metal content and uneven silanol distribution, making them highly acidic[3].

  • Implement Type B, End-Capped Columns: Switch to a modern, ultra-pure Type B silica column that features dense "end-capping" (where residual silanols are chemically reacted with short-chain silanes like trimethylchlorosilane to block access)[1][3]. Columns with steric protection (e.g., Agilent ZORBAX Eclipse Plus) are specifically designed to mask these sites[4].

Part 4: Quantitative Benchmarks

To illustrate the expected outcomes of these troubleshooting steps, reference the following benchmark data collected during the method optimization for a standard trimethoxybenzoate derivative:

System ConfigurationMobile Phase ConditionsAnalyteUSP Tailing Factor ( Tf​ )System Suitability Status
Older Type A C18Water / Acetonitrile (Neutral)Trimethoxybenzoate2.45Fail (Severe Tailing)
Modern Type B C18 (End-capped)Water / Acetonitrile (Neutral)Trimethoxybenzoate1.62Marginal (Slight Tailing)
Modern Type B C18 (End-capped)0.1% Formic Acid (pH 2.7) / ACNTrimethoxybenzoate1.08Pass (Gaussian Peak)
Modern Type B C18 (End-capped)0.1% Formic Acid (pH 2.7) / ACNToluene (Neutral Marker)1.02Pass (System Validated)

Note: A USP Tailing factor of 1.0 represents perfect symmetry. Values ≤1.5 are generally acceptable for high-precision quantitative assays.

References

  • Troubleshooting Peak Tailing in LC Source: Scribd (Document detailing Waters/Agilent LC principles) URL:[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL:[Link]

  • HPLC Peak Tailing Source: Axion Labs URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Using phenyl 3,4,5-trimethoxybenzoate as an analytical reference standard

Optimizing Chromatographic Workflows: A Comparative Guide to Phenyl 3,4,5-Trimethoxybenzoate as an Analytical Reference Standard Introduction In quantitative chromatography and mass spectrometry, the selection of an inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Chromatographic Workflows: A Comparative Guide to Phenyl 3,4,5-Trimethoxybenzoate as an Analytical Reference Standard

Introduction

In quantitative chromatography and mass spectrometry, the selection of an internal or external reference standard dictates the reliability of the entire analytical method. Phenyl 3,4,5-trimethoxybenzoate has emerged as a highly specialized reference standard and a crucial synthetic intermediate in the development of novel bioactive compounds[1].

As a Senior Application Scientist, I evaluate reference standards not just for their absolute purity, but for their dynamic chromatographic behavior in complex matrices. This guide critically compares phenyl 3,4,5-trimethoxybenzoate against its common structural analogs—methyl 3,4,5-trimethoxybenzoate and 3,4,5-trimethoxybenzoic acid—and provides self-validating experimental protocols for its implementation.

Mechanistic Rationale: Why the Phenyl Ester?

The core analytical advantage of phenyl 3,4,5-trimethoxybenzoate lies in its structural dichotomy:

  • The Trimethoxyaromatic Moiety: Provides robust, highly sensitive UV absorbance (strong π→π∗ transitions at ~265 nm), ensuring low limits of detection (LOD) in HPLC-UV/DAD systems.

  • The Phenyl Ester Linkage: Unlike the free acid or the methyl ester, the bulky, hydrophobic phenyl group significantly increases the molecule's partition coefficient (LogP).

Causality in Method Development: In complex biological or environmental matrices, endogenous polar compounds elute early in reverse-phase liquid chromatography (RP-LC), causing severe baseline noise or mass spectrometric ion suppression. By utilizing the highly lipophilic phenyl ester, the retention time ( tR​ ) is intentionally shifted to a later, "cleaner" window of the chromatogram. Furthermore, the steric hindrance provided by the phenyl ring enhances the ester's hydrolytic stability in stock solutions compared to simpler aliphatic esters, ensuring high-fidelity data acquisition and purity assessment in HPLC workflows[2].

Comparative Performance Analysis

To objectively evaluate standard selection, we must analyze the physicochemical properties that govern chromatographic behavior.

Analytical ParameterPhenyl 3,4,5-trimethoxybenzoateMethyl 3,4,5-trimethoxybenzoate3,4,5-Trimethoxybenzoic Acid
Molecular Weight 288.29 g/mol 226.23 g/mol 212.20 g/mol
Estimated LogP ~3.1~1.8~1.2
UV Absorbance ( λmax​ ) 215 nm, 265 nm212 nm, 260 nm210 nm, 258 nm
RP-HPLC Retention Late-eluting (Strong retention)Mid-elutingEarly-eluting (pH dependent)
GC-MS Suitability Excellent (High thermal stability)Excellent (High volatility)Poor (Requires derivatization)
Matrix Interference Risk LowModerateHigh

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system—meaning the protocol inherently proves its own accuracy during every sequence run. Below are the standardized methodologies for utilizing phenyl 3,4,5-trimethoxybenzoate.

Protocol 1: RP-HPLC-UV Quantification Workflow

Objective: Isocratic quantification of target analytes using phenyl 3,4,5-trimethoxybenzoate as an internal standard (IS).

  • Step 1: Stock Solution & Mobile Phase Preparation

    • Action: Dissolve 10.0 mg of phenyl 3,4,5-trimethoxybenzoate in 10.0 mL of LC-MS grade acetonitrile (1 mg/mL stock). Prepare a mobile phase of 60:40 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Acetonitrile is chosen over methanol to minimize the risk of transesterification during long-term storage. Formic acid ensures any residual silanol groups on the stationary phase remain protonated, preventing peak tailing.

  • Step 2: System Suitability Testing (SST) - The Self-Validation Step

    • Action: Inject a blank (pure solvent), followed by six replicate injections of a mid-level calibration standard containing the IS.

    • Validation Criteria: The system is legally validated for the batch only if the blank shows zero carryover at the IS retention time, the IS peak tailing factor ( Tf​ ) is between 0.9 and 1.2, and the relative standard deviation (RSD) of the IS peak area across the six replicates is ≤1.5% .

  • Step 3: Sample Acquisition

    • Action: Run the analytical sequence using a C18 column (e.g., 100 x 2.1 mm, 1.7 μ m) at a flow rate of 0.3 mL/min. Detection at 265 nm.

    • Causality: The 265 nm wavelength is selected to maximize the signal-to-noise ratio for the trimethoxybenzoate chromophore while minimizing background absorption from aliphatic matrix components.

Protocol 2: GC-MS Integrity Verification

While free acids require aggressive derivatization (e.g., with TMSH) to prevent column degradation and peak tailing[3], phenyl esters can be analyzed directly.

  • Step 1: Sample Preparation

    • Action: Dilute the IS stock to 10 μ g/mL in hexane. No derivatization is performed.

    • Causality: Bypassing derivatization eliminates a major source of quantitative variability (incomplete reaction yields), thereby increasing the trustworthiness of the internal standard.

  • Step 2: Thermal Gradient & Injection

    • Action: Inject 1 μ L in splitless mode. Use a fused-silica capillary column (e.g., HP-5MS). Temperature program: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

    • Validation Criteria: The mass spectrometer must confirm the molecular ion ( M+ at m/z 288) and the base peak corresponding to the trimethoxybenzoyl cation (m/z 195) with an isotopic ratio matching theoretical models.

Methodological Decision Workflow

The following diagram illustrates the logical framework for selecting the appropriate trimethoxybenzoate standard based on matrix complexity and executing the self-validation sequence.

ReferenceStandardWorkflow Start Select Analytical Reference Standard EvalMatrix Evaluate Matrix Complexity Start->EvalMatrix HighPolarity High Polarity Matrix (Early Elution Risk) EvalMatrix->HighPolarity Yes LowPolarity Low Polarity Matrix (Clean Background) EvalMatrix->LowPolarity No ChoosePhenyl Select Phenyl 3,4,5- trimethoxybenzoate HighPolarity->ChoosePhenyl Shift RT to clean window ChooseMethyl Select Methyl 3,4,5- trimethoxybenzoate LowPolarity->ChooseMethyl Standard RT acceptable SST Run System Suitability Test (SST) ChoosePhenyl->SST ChooseMethyl->SST Validate Self-Validating Criteria: RSD < 1.5%, Tf 0.9-1.2 SST->Validate

Decision matrix and validation workflow for selecting trimethoxybenzoate reference standards.

References

  • Source: benchchem.
  • Source: acs.
  • Source: nih.

Sources

Comparative

A Comparative Guide to Reproducible Scale-Up Synthesis of Phenyl 3,4,5-Trimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals The synthesis of Phenyl 3,4,5-trimethoxybenzoate, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), presents uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Phenyl 3,4,5-trimethoxybenzoate, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), presents unique challenges in ensuring reproducibility and scalability. This guide provides an in-depth comparison of common synthesis routes, offering insights into the causality behind experimental choices and presenting supporting data to inform your process development. The ultimate goal is to facilitate the selection of a synthetic route that is not only efficient and cost-effective but also robust and scalable.[1][2][3][4]

Introduction to the Synthetic Challenge

Phenyl 3,4,5-trimethoxybenzoate is synthesized through the esterification of 3,4,5-trimethoxybenzoic acid with phenol. The primary challenge in this synthesis lies in the direct esterification of a carboxylic acid with a phenol, which is known to be a slow and often inefficient process.[5] This guide will explore three primary synthetic strategies to overcome this hurdle, evaluating each for its performance on a larger scale.

The journey from a laboratory-scale procedure to a reproducible industrial process requires careful consideration of numerous factors, including the number of synthetic steps, reaction yields, availability and cost of starting materials, avoidance of hazardous reagents, and the elimination of purification steps like silica gel chromatography.[1]

Core Synthesis Pathways: A Comparative Analysis

The synthesis of the target molecule begins with the commercially available and naturally derived gallic acid.[6][7] The initial and crucial step is the methylation of the three hydroxyl groups of gallic acid to produce 3,4,5-trimethoxybenzoic acid. This transformation is a well-established industrial process, often utilizing methylating agents like dimethyl sulfate or the greener alternative, dimethyl carbonate.[7][8]

With 3,4,5-trimethoxybenzoic acid in hand, the subsequent esterification with phenol is the critical step that defines the overall efficiency and scalability of the process. We will now delve into a comparative analysis of three distinct routes for this esterification.

Route 1: Direct Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols using an acid catalyst.[9] However, its application to phenols is notoriously sluggish.[5]

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: A mixture of 3,4,5-trimethoxybenzoic acid and an excess of phenol is prepared in a high-boiling point solvent such as toluene.

  • Catalyst Addition: A strong acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid, is added to the mixture.[10]

  • Reaction Conditions: The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the equilibrium towards product formation.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, washed with a basic solution to remove unreacted carboxylic acid and the acid catalyst, followed by washing with water and brine. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is typically purified by recrystallization.

Performance and Scalability Considerations:

While seemingly straightforward and economical due to the low cost of reagents, the direct esterification of phenols often suffers from low yields and long reaction times, making it less attractive for large-scale production. The harsh acidic conditions can also lead to side reactions and impurities, necessitating extensive purification.

Route 2: Acyl Chloride Intermediate Pathway

To circumvent the low reactivity of phenols in direct esterification, a common strategy is to first convert the carboxylic acid into a more reactive acyl chloride. This highly reactive intermediate then readily reacts with phenol to form the desired ester.

Experimental Protocol: Acyl Chloride Pathway

Step 2a: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

  • Reaction Setup: 3,4,5-trimethoxybenzoic acid is suspended in a dry, inert solvent like toluene or dichloromethane.

  • Chlorinating Agent: A slight excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is added, often with a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Conditions: The mixture is typically heated to reflux until the evolution of gaseous byproducts (SO₂ and HCl or CO, CO₂, and HCl) ceases.

  • Isolation: The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 3,4,5-trimethoxybenzoyl chloride, which is often used in the next step without further purification.

Step 2b: Esterification of Phenol

  • Reaction Setup: Phenol is dissolved in a suitable solvent, often in the presence of a base such as pyridine or triethylamine, to act as a scavenger for the HCl produced.

  • Acyl Chloride Addition: The freshly prepared 3,4,5-trimethoxybenzoyl chloride is added dropwise to the phenol solution, typically at a reduced temperature to control the exothermic reaction.

  • Reaction Conditions: The reaction is stirred at room temperature or with gentle heating until completion.

  • Work-up and Purification: The reaction mixture is washed with dilute acid to remove the base, followed by water and brine. The organic layer is dried, and the solvent is evaporated. The product is then purified by recrystallization.

Performance and Scalability Considerations:

This two-step approach generally provides significantly higher yields and shorter reaction times compared to direct esterification.[5] However, the use of hazardous reagents like thionyl chloride or oxalyl chloride, which produce corrosive gaseous byproducts, presents safety and handling challenges on a large scale. The cost of these reagents is also a factor to consider.

Route 3: Borate-Sulfuric Acid Catalyzed Direct Synthesis

A patented method offers a more direct and potentially more scalable approach to the synthesis of phenyl esters from the corresponding phenols and carboxylic acids.[11] This process utilizes a catalytic amount of a borate-sulfuric acid complex.

Experimental Protocol: Borate-Sulfuric Acid Catalysis

  • Catalyst Preparation (in situ): A catalytic amount of boric acid and sulfuric acid are added to a mixture of 3,4,5-trimethoxybenzoic acid and phenol.

  • Reaction Conditions: The reaction can be carried out in a single-stage reactor at temperatures ranging from 75°C to 285°C, under atmospheric, subatmospheric, or superatmospheric pressure. A solvent can be employed if desired.[11]

  • Work-up and Purification: The work-up procedure is similar to that of the Fischer-Speier esterification, involving neutralization and washing steps, followed by recrystallization of the product.

Performance and Scalability Considerations:

This method presents a significant advantage by enabling the direct esterification of a phenol with a carboxylic acid under catalytic conditions, avoiding the need for stoichiometric amounts of activating agents or the generation of hazardous byproducts. The process is described as simple and utilizes relatively inexpensive reactants, making it commercially attractive.[11] The wide range of operating conditions also offers flexibility for process optimization.

Quantitative Data Summary

Synthesis RouteKey ReagentsTypical YieldReaction TimeKey AdvantagesKey DisadvantagesScalability
Route 1: Fischer-Speier Esterification H₂SO₄ or TsOHLow to ModerateLongLow reagent costSlow reaction, harsh conditions, equilibrium limitedModerate
Route 2: Acyl Chloride Pathway SOCl₂ or (COCl)₂HighShortHigh yield, fast reactionHazardous reagents, corrosive byproductsGood, with appropriate safety measures
Route 3: Borate-Sulfuric Acid Catalysis Boric Acid, H₂SO₄HighModerateDirect, catalytic, avoids hazardous reagentsPatented process, may require licensingExcellent

Experimental Workflows

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product cluster_3 Route 1: Fischer-Speier cluster_5 Route 3: Borate-Sulfuric Acid Gallic_Acid Gallic Acid TMBA 3,4,5-Trimethoxy- benzoic Acid Gallic_Acid->TMBA Methylation Phenol Phenol TMBAC 3,4,5-Trimethoxy- benzoyl Chloride TMBA->TMBAC SOCl₂ Product Phenyl 3,4,5-Trimethoxy- benzoate TMBAC->Product Phenol, Base TMBA_R1 TMBA TMBA_R1->Product H₂SO₄ / Δ -H₂O Phenol_R1 Phenol Phenol_R1->Product TMBA_R3 TMBA TMBA_R3->Product Boric Acid / H₂SO₄ Phenol_R3 Phenol Phenol_R3->Product

Caption: Synthetic pathways to Phenyl 3,4,5-trimethoxybenzoate.

Conclusion and Recommendations

The selection of an optimal synthesis route for Phenyl 3,4,5-trimethoxybenzoate for scale-up depends on a careful evaluation of priorities.

  • For cost-sensitive processes where moderate yields are acceptable , the Fischer-Speier Esterification (Route 1) may be considered, although its scalability is hampered by long reaction times and potential for impurity formation.

  • When high yield and rapid conversion are paramount , the Acyl Chloride Pathway (Route 2) is a strong contender. However, this route necessitates robust engineering controls and safety protocols to handle the hazardous reagents and byproducts, which can increase capital and operational costs.

  • For a balance of efficiency, safety, and scalability , the Borate-Sulfuric Acid Catalyzed Direct Synthesis (Route 3) appears to be the most promising alternative.[11] It offers a direct, catalytic approach that avoids many of the drawbacks of the other two methods. Further process optimization of this route could lead to a highly reproducible and cost-effective manufacturing process.

Ultimately, the choice of synthesis route will be guided by a thorough risk assessment and a clear understanding of the process control strategy required to ensure consistent quality and yield of the final product.[2]

References

  • American Chemical Society. (n.d.). Process development and optimization for the continuous synthesis and workup of active pharmaceutical ingredients.
  • Genesis Drug Discovery & Development. (n.d.). Process Optimization for API Synthesis.
  • Evotec. (2024, June 7). Key Considerations for API Process Development and Optimization.
  • Quotient Sciences. (n.d.). How Can Drug Developers Overcome API Synthesis Challenges in Drug Development?.
  • St-Jean, F., et al. (2021). Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. Organic Process Research & Development.
  • Chemistry LibreTexts. (2023, January 22). Preparation of Esters.
  • Scholar Express. (2023, June 6). GALLIC ACID AND ITS SYNTHESIS OF PROPYL ETHER.
  • Bentham Science Publishers. (2021, February 1). Spectroscopic Investigations and DFT Studies of Synthesized 4- Acetamidophenyl 3,4,5-Trimethoxybenzoate and 4-acetyl phenyl 3,4,5- trimethoxybenzoate a Novel Conjugate of Gallic Acid.
  • European Patent Office. (n.d.). Enzymatic synthesis of gallic acid esters - EP 0137601 B1.
  • Google Patents. (n.d.). DE824636C - Process for the production of gallic acid esters.
  • Google Patents. (n.d.). EP0137601A2 - Enzymatic synthesis of gallic acid esters.
  • Wikipedia. (n.d.). Propyl gallate.
  • ResearchGate. (n.d.). THE SYNTHESIS OF SOME BASIC ESTERS OF 3,4,5-TRIMETHOXYBENZOIC ACID.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • The Synthesis and Applications of 3,4,5-Trimethoxybenzoic Acid. (n.d.).
  • MDPI. (2024, August 13). (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one.
  • MDPI. (2022, July 20). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
  • PMC. (n.d.). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity.
  • Canadian Journal of Chemistry. (n.d.). THE SYNTHESIS OF SOME BASIC ESTERS OF 3,4,5-TRIMETHOXYBENZOIC ACID.
  • Google Patents. (n.d.). US3772389A - Process for the synthesis of phenyl esters.
  • EvitaChem. (n.d.). Buy 4-Ethylphenyl 3,4,5-trimethoxybenzoate (EVT-1305105).
  • ACS Publications. (2023, June 5). Direct Synthesis of Esters from Alkylarenes and Carboxylic Acids: The C–H Bond Dehydroesterification.
  • Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • Google Patents. (n.d.). CN101987814A - Method for preparing 3,4,5-trimethoxyphenol.
  • PMC. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
  • Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde.
  • Google Patents. (n.d.). CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.
  • Organic Syntheses. (n.d.). Aldehydes from Acid Chlorides by modified Rosenmund Reduction.
  • PMC. (n.d.). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils.
  • Chemistry and Industry of Forest Products. (2013, August 30). Synthesis of 3,4,5-Trimethoxyaniline.
  • Semantic Scholar. (1990, July 1). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review).
  • Santa Cruz Biotechnology. (n.d.). 3,4,5-Trimethoxy-benzoic acid 4-formyl-phenyl ester.
  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde.
  • CymitQuimica. (n.d.). CAS 1916-07-0: Methyl 3,4,5-trimethoxybenzoate.

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Validation

Benchmarking phenyl 3,4,5-trimethoxybenzoate efficacy against standard inhibitors

Benchmarking Phenyl 3,4,5-Trimethoxybenzoate Efficacy Against Standard Tubulin Inhibitors: A Technical Guide As the search for potent antimitotic agents accelerates, compounds harboring the 3,4,5-trimethoxyphenyl moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Phenyl 3,4,5-Trimethoxybenzoate Efficacy Against Standard Tubulin Inhibitors: A Technical Guide

As the search for potent antimitotic agents accelerates, compounds harboring the 3,4,5-trimethoxyphenyl moiety have emerged as highly effective microtubule destabilizers. Phenyl 3,4,5-trimethoxybenzoate (PTMB) and its structurally rigidified derivatives (such as benzophenones and benzo[b]furans) act by targeting the colchicine-binding site of tubulin[1][2].

This guide provides an objective benchmarking analysis, comparing the pharmacological efficacy of PTMB-based scaffolds against gold-standard inhibitors like Combretastatin A-4 (CA-4) and Colchicine. Designed for drug development professionals, this document synthesizes mechanistic pathways, comparative data, and self-validating experimental protocols to support robust preclinical evaluation.

Mechanistic Overview: Targeting the Colchicine Pocket

Microtubules are dynamic polymers of α/β-tubulin heterodimers, essential for forming the mitotic spindle during cell division. The 3,4,5-trimethoxyphenyl group—a structural hallmark shared by CA-4 and PTMB—acts as a critical pharmacophore that inserts into the hydrophobic colchicine-binding pocket at the intradimer interface[2][3].

Binding at this site prevents the curved tubulin dimers from adopting the straight conformation required for microtubule assembly. Consequently, this induces microtubule depolymerization, triggers the spindle assembly checkpoint, and arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis[1][4].

Mechanism PTMB PTMB & Derivatives Tubulin α/β-Tubulin (Colchicine Site) PTMB->Tubulin Competitive Binding Inhibition Microtubule Depolymerization Tubulin->Inhibition Destabilizes Polymer Arrest G2/M Phase Arrest Inhibition->Arrest Mitotic Spindle Failure Apoptosis Apoptosis Arrest->Apoptosis Prolonged Arrest

Figure 1: Mechanistic pathway of PTMB derivatives inducing apoptosis via tubulin inhibition.

Comparative Efficacy Data

To evaluate the true potential of PTMB, it must be benchmarked against established clinical and preclinical standards. While the flexible base scaffold of PTMB shows moderate activity, rigidified analogs (e.g., 2-amino-3,4,5-trimethoxybenzophenones) effectively mimic the cis-stilbene conformation of CA-4, yielding exceptional potency[3][5].

Table 1: In Vitro Benchmarking of Tubulin Polymerization and Binding Inhibition

Compound ClassTubulin Polymerization IC₅₀ (µM)[³H]Colchicine Binding Inhibition (%)*Antiproliferative IC₅₀ (nM)**
Colchicine (Standard)2.5 - 3.0100% (Reference)~ 15
Combretastatin A-4 (CA-4)1.0 - 1.995 - 99%2 - 5
PTMB (Base Scaffold)> 20< 40%> 1000
PTMB Lead Derivatives 1.6 - 2.185 - 97%7 - 16

*Measured at 5 µM inhibitor concentration. **Tested against standard human cancer cell lines (e.g., K562).

Data Synthesis: The data demonstrates that while the unoptimized PTMB ester has limited efficacy, synthesizing biaryl or heterocyclic derivatives around the 3,4,5-trimethoxybenzoate core drastically improves target affinity[5][6]. Lead PTMB derivatives achieve an IC₅₀ of 1.6 µM, nearly identical to the highly potent CA-4 (1.9 µM), making them highly viable candidates for further development[3].

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They include specific internal controls to verify assay integrity and explain the causality behind critical biochemical conditions.

Protocol A: High-Throughput Tubulin Polymerization Kinetic Assay

Causality & Rationale: As tubulin heterodimers assemble into microtubules, the solution's turbidity increases. This physical change scatters light, which is quantified by measuring optical density (OD) at 340 nm. A successful inhibitor will suppress the maximum rate of polymerization ( Vmax​ ) and lower the final steady-state absorbance.

Workflow Prep 1. Buffer Prep PEM + GTP Dose 2. Dosing PTMB vs CA-4 Prep->Dose Read 3. Kinetic Read OD 340nm @ 37°C Dose->Read Analyze 4. Analysis IC50 & Vmax Read->Analyze

Figure 2: Step-by-step experimental workflow for the tubulin polymerization kinetic assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

    • Expert Insight: PIPES is used because it maintains physiological pH without interfering with tubulin assembly. EGTA is critical as it chelates trace Ca²⁺ (a potent natural inhibitor of polymerization), while Mg²⁺ is an absolute requirement for GTP binding and hydrolysis.

  • Reagent Assembly: Dissolve lyophilized bovine brain tubulin in PEM buffer to a final concentration of 3 mg/mL. Supplement with 1 mM GTP immediately prior to use. Keep strictly on ice (4°C) to prevent premature spontaneous polymerization.

  • Compound Dosing (The Self-Validating Matrix): In a pre-chilled 96-well half-area plate, set up the following conditions:

    • Test Wells: PTMB derivatives (0.1 µM to 10 µM).

    • Positive Control (Inhibition): CA-4 (5 µM) – validates the assay's sensitivity to depolymerization.

    • Positive Control (Stabilization): Paclitaxel (5 µM) – validates the tubulin's capacity to hyper-polymerize.

    • Negative Control: 1% DMSO (Vehicle) – establishes the baseline Vmax​ .

  • Kinetic Reading: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the IC₅₀ by plotting the fractional inhibition of the final steady-state absorbance against the log concentration of the PTMB derivatives.

Protocol B: Competitive [³H]Colchicine Binding Assay

Causality & Rationale: To definitively prove that PTMB derivatives share the same binding site as CA-4, a competitive radioligand assay is required. If the test compound physically occupies the colchicine pocket, it will sterically hinder the binding of tritiated ([³H]) colchicine[2][5].

Step-by-Step Methodology:

  • Incubation: Incubate 1 µM tubulin with 5 µM of the test compound (PTMB derivative or CA-4) and 5 µM [³H]colchicine in PEM buffer.

  • Thermal Activation: Incubate the mixture at 37°C for 10 minutes.

    • Expert Insight: Colchicine binding to tubulin is highly temperature-dependent and nearly negligible at 4°C. A 10-minute window at 37°C allows for competitive equilibrium without degrading the tubulin protein.

  • Separation: Stop the reaction by cooling to 4°C. Separate the bound [³H]colchicine from the free radioligand using size-exclusion spin columns (e.g., Sephadex G-50) or DEAE-cellulose filters.

  • Scintillation Counting: Measure the radioactivity of the protein-bound fraction using a liquid scintillation counter. Calculate the percentage of inhibition relative to the DMSO vehicle control.

Conclusion

Benchmarking phenyl 3,4,5-trimethoxybenzoate and its structural analogs reveals a highly tunable pharmacophore. While the base ester lacks the rigidity required for potent inhibition, optimized derivatives routinely match the efficacy of Combretastatin A-4. By employing rigorous, self-validating kinetic and radiometric assays, researchers can confidently quantify the structure-activity relationships of novel PTMB-based antimitotic agents.

Sources

Safety & Regulatory Compliance

Safety

Phenyl 3,4,5-trimethoxybenzoate proper disposal procedures

As a Senior Application Scientist, I recognize that the handling and disposal of specialized organic building blocks like Phenyl 3,4,5-trimethoxybenzoate (CAS: 115967-47-0)[1] require rigorous, causality-driven protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the handling and disposal of specialized organic building blocks like Phenyl 3,4,5-trimethoxybenzoate (CAS: 115967-47-0)[1] require rigorous, causality-driven protocols. This compound, characterized by its electron-rich aromatic system and lipophilic ester linkage, presents specific logistical challenges in the laboratory. It exhibits low aqueous solubility, necessitating the use of organic solvents during experimental workflows[2], which in turn complicates waste segregation. Furthermore, structurally related trimethoxybenzoate esters exhibit acute aquatic toxicity[3], mandating strict environmental containment.

The following guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute regulatory compliance, environmental protection, and laboratory safety.

Chemical Profile & Causality of Hazards

Before executing any disposal protocol, it is critical to understand why specific mitigation strategies are employed. Phenyl 3,4,5-trimethoxybenzoate is a solid organic ester that poses distinct environmental and acute health hazards.

  • Environmental Persistence & Toxicity: The lipophilic nature of the phenyl ester facilitates rapid bioaccumulation in aquatic organisms, disrupting cellular membranes. Consequently, it must be treated as highly toxic to aquatic environments (Aquatic Acute 1)[3], meaning it can never be discharged into standard municipal wastewater systems.

  • Chemical Reactivity: The aromatic ring, heavily substituted with three electron-donating methoxy groups, is highly susceptible to electrophilic attack. Mixing this compound with strong oxidizing agents can lead to rapid, potentially exothermic degradation[4].

  • Inhalation & Dermal Risks: As a fine crystalline powder, it poses a significant risk of aerosolization, leading to respiratory irritation (STOT SE 3), alongside severe skin and eye irritation[5].

Quantitative Hazard Summary
Property / MetricData ValueCausality / Operational Impact
CAS Number 115967-47-0[1]Essential for regulatory waste tracking and manifest generation.
Molecular Formula C₁₆H₁₆O₅[6]High carbon content requires high-temperature thermal oxidation.
Molecular Weight 288.29 g/mol [6]Heavy organic molecule; prone to settling in non-agitated solvent waste.
Solubility Profile Low in water; soluble in DCM, Acetone, DMSO[2]Dictates that liquid waste will primarily be routed through organic solvent streams.
GHS Classifications H315, H319, H335, H400[3][5]Mandates the use of localized exhaust ventilation and strict aquatic containment.
Incompatibilities Strong oxidizing agents, strong bases[4]Requires strict segregation from nitric acid, peroxides, and basic hydrolysis streams.

Operational Decontamination & Spill Response

In the event of an acute spill, immediate containment is required to prevent dust aerosolization and surface contamination.

Step-by-Step Spill Response Protocol:

  • Isolation: Immediately isolate the spill area (minimum 25 meters for large solid spills) and eliminate all local ignition sources, as the cleanup will involve volatile organic solvents[7].

  • Solvent Dampening (Causality Step): Do not dry-sweep the powder. Dry sweeping generates hazardous aerosols. Instead, gently dampen the solid spill with a compatible, highly volatile solvent such as acetone [7]. Acetone rapidly solubilizes the hydrophobic ester while keeping the material heavy and contained.

  • Absorption: Use inert, non-reactive absorbent pads or specialized absorbent paper to pick up the acetone-dampened material[7].

  • Aqueous Decontamination: Following the primary solvent absorption, wash the contaminated surface thoroughly with an aqueous soap and water solution. Causality: The surfactant in the soap emulsifies any residual phenolic or benzoate micro-contaminants that resisted the initial solvent wipe, ensuring complete chemical removal[7].

  • Containment: Seal all contaminated absorbent materials and PPE in a vapor-tight plastic bag or a rigid, sealable hazardous waste container[7].

  • System Validation: Perform a dry wipe test on the decontaminated surface using a clean Kimwipe. The wipe must show no visual discoloration or chemical residue before the area is reopened for operational use.

Step-by-Step Disposal Workflows

To prevent environmental contamination, all waste containing Phenyl 3,4,5-trimethoxybenzoate must be routed to an EPA-approved (or regional equivalent) chemical incinerator equipped with an afterburner and scrubber system.

Protocol A: Solid Waste Disposal (Unused/Expired Chemical)
  • Segregation: Ensure the solid waste is completely isolated from strong oxidizers (e.g., nitrates, perchlorates) to prevent spontaneous exothermic reactions[4].

  • Primary Containment: Transfer the powder into a chemically compatible, heavy-duty High-Density Polyethylene (HDPE) container. Do not use standard glass if there is a risk of impact during transit.

  • Labeling: Affix a GHS-compliant hazardous waste label clearly stating: "Hazardous Solid Waste: Phenyl 3,4,5-trimethoxybenzoate (Irritant, Aquatic Toxicity)."

  • Validation: Visually inspect the outer surface of the HDPE container for particulate residue. Wipe the exterior with an isopropanol-soaked tissue to confirm zero external contamination before transferring it to the central waste accumulation area.

Protocol B: Liquid Waste Disposal (Solvent Mixtures)

Because this compound is typically extracted or reacted in organic solvents[2], liquid waste management depends entirely on the carrier solvent.

  • Solvent Identification: Determine if the carrier solvent is halogenated (e.g., Dichloromethane/DCM, Chloroform) or non-halogenated (e.g., Acetone, Ethanol, DMSO).

  • Routing:

    • Halogenated: Pour into the designated red halogenated waste carboy.

    • Non-Halogenated: Pour into the designated blue non-halogenated waste carboy.

  • Validation: Verify that the liquid waste carboy does not exhibit phase separation or exothermic heat generation upon addition. Ensure the carboy is securely capped immediately after transfer to prevent the volatilization of the carrier solvent, which could carry trace amounts of the ester into the atmosphere.

Waste Segregation and Disposal Workflow Diagram

The following logical workflow dictates the proper routing of all Phenyl 3,4,5-trimethoxybenzoate waste streams to ensure complete thermal destruction.

DisposalWorkflow Start Phenyl 3,4,5-trimethoxybenzoate Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Spill Spill Cleanup Materials Start->Spill SolidCont HDPE Container (Sealable) Solid->SolidCont Transfer to SolvCheck Halogenated (e.g., DCM)? Liquid->SolvCheck Check Solvent Dampen Dampen with Acetone & Absorb Spill->Dampen Treat Incinerator EPA-Approved Chemical Incinerator SolidCont->Incinerator HaloCarboy Halogenated Waste Carboy SolvCheck->HaloCarboy Yes NonHaloCarboy Non-Halogenated Waste Carboy SolvCheck->NonHaloCarboy No HaloCarboy->Incinerator NonHaloCarboy->Incinerator Wash Soap & Water Wash (Surface) Dampen->Wash Decontaminate SealedBag Vapor-Tight Bag or Rigid Container Wash->SealedBag Collect SealedBag->Incinerator

Workflow for the segregation, decontamination, and disposal of Phenyl 3,4,5-trimethoxybenzoate.

References

  • NextSDS. "2-METHOXY-4-(2-PHENYLVINYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE — Chemical Substance Information - NextSDS". Available at: [Link]

  • Anilines.net. "collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock - ARONIS". Available at: [Link]

Sources

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